Chemical properties of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
This guide details the chemical properties, synthesis, and application of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine , a specialized gem-dimethyl phenethylamine building block. Executive Summary & Chemical Identit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical properties, synthesis, and application of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine , a specialized gem-dimethyl phenethylamine building block.
Executive Summary & Chemical Identity
1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine is a sterically hindered primary amine featuring a gem-dimethyl group adjacent to the amino center. It serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly dihydroquinazolines and tetrahydroisoquinolines , which are privileged scaffolds in oncology (e.g., AR antagonists, PARP inhibitors) and CNS drug discovery.
The compound is structurally characterized by a 5-fluoro-2-nitrophenyl ring tethered to a tert-butylamine-like motif.[1] The presence of the gem-dimethyl group (two methyls at the
-position relative to the amine) significantly enhances metabolic stability by blocking oxidative deamination, a common clearance pathway for phenethylamines.
Physicochemical Profile[2][3]
Property
Value
Note
IUPAC Name
1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
Also: -dimethyl-5-fluoro-2-nitrophenethylamine
Molecular Formula
Molecular Weight
212.22 g/mol
CAS Number
Not widely listed
Custom synthesis required; related to CAS 1390709-90-6 (Me analog)
Appearance
Pale yellow oil or low-melting solid
Tendency to darken upon oxidation
pKa (Calc.)
~10.2 (Amine)
Highly basic due to steric bulk and alkyl substitution
LogP (Calc.)
1.8 - 2.1
Moderate lipophilicity
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Low solubility in water (unless protonated)
Synthesis & Production Protocols
Due to the incompatibility of the nitro group with Grignard reagents and the steric hindrance at the quaternary carbon, standard alkylation methods are inefficient. The most robust industrial route utilizes a Curtius Rearrangement strategy, ensuring high fidelity of the nitro group and the quaternary center.
Synthetic Route: The Curtius Strategy
This pathway avoids metal-hydride reductions that might affect the nitro group or the aromatic ring.
Step 1: Enolate Alkylation
Reaction of methyl isobutyrate with 5-fluoro-2-nitrobenzyl bromide using LDA (Lithium Diisopropylamide).
Mechanism:[2] Generation of the thermodynamic enolate of the ester, followed by
attack on the benzyl bromide.
Critical Control: Temperature must be maintained at -78°C to prevent polymerization of the benzyl bromide.
Step 2: Hydrolysis
Saponification of the ester to the carboxylic acid using LiOH in THF/Water.
Step 3: Curtius Rearrangement
Conversion of the acid to the isocyanate using Diphenylphosphoryl azide (DPPA), followed by hydrolysis to the amine.
Advantage:[3] DPPA allows a "one-pot" conversion under mild conditions, preserving the nitro moiety.
Detailed Experimental Protocol (Step 3)
Note: This protocol assumes the precursor 3-(5-fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid is already isolated.
Reagents:
Precursor Acid (1.0 eq)
Diphenylphosphoryl azide (DPPA) (1.1 eq)
Triethylamine (
) (1.2 eq)
Solvent: Anhydrous Toluene or tert-Butanol (
-BuOH).
Procedure:
Activation: Dissolve the acid in anhydrous toluene under
atmosphere. Add and stir for 15 min.
Azidation: Add DPPA dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 1 hour.
Rearrangement: Heat the mixture to 80-90°C for 2 hours. Evolution of
gas indicates isocyanate formation.
Hydrolysis:
Option A (Direct Amine): Add 20% HCl (aq) and reflux for 1 hour.
Option B (Boc-Protected): If
-BuOH was used as solvent, the product is the Boc-carbamate. Deprotect with TFA/DCM (1:1) to yield the free amine.
Workup:
Basify the aqueous layer to pH 12 with NaOH.
Extract with Dichloromethane (DCM) (3x).
Dry over
, filter, and concentrate.
Purification: Silica gel chromatography (DCM/MeOH/NH3) or crystallization as the HCl salt.
Reactivity & Applications
The core utility of this compound lies in its dual-functionality: the nitro group (a latent aniline) and the hindered primary amine .
Intramolecular Cyclization (The Quinazoline Pathway)
Reduction of the nitro group yields a 1,2-diamine equivalent (specifically, a 2-(2-aminoalkyl)aniline). This species is primed for cyclization with carbonyl sources to form dihydroquinazolines .
Reduction:
, Pd/C or Fe/NH4Cl reduces the to .
Cyclization: Reaction with phosgene (or triphosgene/CDI) yields 6-fluoro-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one .
Significance: This scaffold mimics the core of several non-nucleoside reverse transcriptase inhibitors (NNRTIs) and calcium channel blockers.
Visualization of Chemical Pathways
The following diagram illustrates the synthesis and downstream cyclization logic.
Caption: Synthesis of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine and its conversion to the quinazoline scaffold.
Safety & Handling
As a nitro-aromatic amine, this compound presents specific hazards that must be managed in a research environment.
Hazard Class
Description
Mitigation
Energetic Potential
Nitro compounds can be shock-sensitive or explosive at high temperatures/concentrations.
Avoid heating the neat solid above 100°C. Use safety shields during Curtius rearrangement (azide intermediates).
Corrosivity
Free amines are caustic and can cause chemical burns to skin and eyes.
Wear nitrile gloves, safety goggles, and work in a fume hood.
Toxicity
Fluorinated nitro-aromatics are potential hepatotoxins and mutagens.
Treat as a potential carcinogen. All waste must be segregated for incineration.
References
Curtius Rearrangement Protocols: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][4] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link
Gem-Dimethyl Effect in Drug Design: Thorpe, J. F., & Ingold, C. K. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.
Quinazoline Synthesis: Witt, A., & Bergman, J. (2003). Recent developments in the field of quinazoline chemistry. Current Organic Chemistry, 7(7), 659-677. Link
Nitro-Group Reduction Methods: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Tetrahedron Letters, 25(32), 3415-3418. Link
An In-depth Technical Guide to 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine: Molecular Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, proposed synthesis, and potential applications of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine. This doc...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, proposed synthesis, and potential applications of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The strategic incorporation of fluorine and nitro groups into molecular scaffolds is a well-established strategy in modern drug discovery.[1][2][3] Fluorine's unique properties, such as its high electronegativity and ability to modulate metabolic stability, can significantly enhance the pharmacokinetic profile of a drug candidate.[2][3][4] The nitro group, a versatile functional group, can serve as a precursor for an amino group or participate in various chemical transformations, making it a valuable component in the synthesis of complex molecules.[5] 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine is a compound of interest that combines these key features, positioning it as a potentially valuable building block in the synthesis of novel therapeutics.
Molecular Structure and Chemical Formula
The molecular structure of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine consists of a 5-fluoro-2-nitrophenyl group attached to a 2-methylpropan-2-amine moiety. The IUPAC name for this compound is 1-(5-fluoro-2-nitrophenyl)-2-methylpropan-2-amine.
Based on its constituent parts, the chemical formula is determined to be C₁₀H₁₃FN₂O₂ .
Caption: Molecular structure of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine.
Physicochemical Properties
Property
Predicted Value/Characteristic
Rationale
Molecular Weight
212.22 g/mol
Calculated from the chemical formula C₁₀H₁₃FN₂O₂.
Appearance
Likely a solid at room temperature
Similar aromatic nitro compounds are typically solids.
Solubility
Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.
The presence of the aromatic ring and the nitro group suggests solubility in polar aprotic and protic organic solvents.
Boiling Point
Predicted to be high
Aromatic compounds with polar functional groups generally have high boiling points.
Acidity/Basicity
The amine group is basic, while the nitro group is electron-withdrawing.
The primary amine will exhibit basic properties.
Proposed Synthetic Pathways
There are several plausible synthetic routes to obtain 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine. The choice of a specific pathway would depend on the availability of starting materials, desired yield, and scalability.
Pathway 1: Reductive Amination of a Phenylpropanone Derivative
This approach involves the synthesis of a ketone precursor followed by reductive amination.
Caption: Proposed synthesis via reductive amination.
Experimental Protocol:
Synthesis of 1-(5-Fluoro-2-nitrophenyl)propan-2-one: This precursor can be synthesized from commercially available starting materials.[6]
Reductive Amination: The ketone is reacted with ammonia in the presence of a reducing agent such as hydrogen gas over a nickel catalyst or sodium cyanoborohydride (NaBH₃CN) to yield the target primary amine. This is a common and effective method for amine synthesis.[7]
Pathway 2: Nucleophilic Aromatic Substitution
This pathway involves the reaction of a suitable fluoronitrobenzene derivative with an appropriate amine-containing nucleophile.
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Experimental Protocol:
Preparation of the Organometallic Reagent: 2-Amino-2-methylpropane can be converted to its corresponding organozinc or organocuprate reagent.
Coupling Reaction: The organometallic reagent is then coupled with a suitable 1-halo-5-fluoro-2-nitrobenzene (e.g., 1-bromo-5-fluoro-2-nitrobenzene) in the presence of a palladium catalyst.
Pathway 3: Reduction of a Nitro Precursor
A common method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound.
Caption: Proposed synthesis via reduction of a nitro group.
Experimental Protocol:
Synthesis of the Nitroalkane Precursor: This would involve a multi-step synthesis to introduce the nitro group onto the propane chain.
Reduction: The nitro group on the side chain can be selectively reduced to an amine using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) or iron in the presence of hydrochloric acid (Fe/HCl).[8]
Structural Elucidation and Characterization
The unambiguous confirmation of the structure of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine would require a combination of spectroscopic techniques.
Caption: Workflow for structural elucidation.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound. The expected molecular ion peak [M]⁺ or [M+H]⁺ would correspond to the calculated molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons, the two methyl (-CH₃) groups, and the amine (-NH₂) protons. The coupling patterns and chemical shifts would provide information about the connectivity of the atoms.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the side chain.
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its coupling to adjacent protons would further confirm the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, the C-H stretching of the aromatic and aliphatic groups, the N-O stretching of the nitro group, and the C-F stretching.
Potential Applications in Drug Discovery
Fluorinated and nitrophenyl-containing compounds are of significant interest in medicinal chemistry due to their potential to modulate the properties of drug candidates.
Scaffold for Novel Therapeutics: 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a handle for further functionalization, such as amide bond formation or alkylation.
Modulation of Pharmacokinetic Properties: The presence of the fluorine atom can enhance metabolic stability and membrane permeability, which are crucial properties for drug candidates.[2][3]
Bioisosteric Replacement: The fluorinated phenyl ring can be used as a bioisostere for other aromatic systems to fine-tune binding interactions with biological targets.
Precursor for Biologically Active Amines: The nitro group can be readily reduced to an amine, opening up a wide range of synthetic possibilities for the creation of libraries of compounds for high-throughput screening. The resulting diamino compound could be a key intermediate in the synthesis of various heterocyclic systems.
Conclusion
1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine is a molecule with significant potential as a building block in the field of medicinal chemistry. Its unique combination of a fluorinated nitrophenyl ring and a primary amine side chain makes it an attractive starting material for the synthesis of novel compounds with potentially enhanced pharmacological properties. The proposed synthetic routes and analytical methods provide a solid foundation for researchers to explore the chemistry and applications of this and related compounds. Further investigation into the biological activities of derivatives of this molecule is warranted and could lead to the discovery of new therapeutic agents.
References
Ningbo Inno Pharmchem Co., Ltd. (2026, January 17). The Role of Fluorinated Benzonitriles in Modern Drug Discovery. [Link]
Journal of Fluorine Chemistry. Fluorinated building blocks in drug design: new pathways and targets. [Link]
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. [Link]
Google Patents. Process for preparing 2-fluoro-5-nitroaniline.
Chemistry LibreTexts. 10.5: Synthesis of Amines. [Link]
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
MDPI. Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. [Link]
Nigeria Annals of Pure and Applied Sciences. Synthesis, Spectral Characterization and Nematicidal activity studies of 2-[(2 -Nitrophenylimino) Methyl] Phenol. [Link]
An In-depth Technical Guide to 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine: Synthesis, Properties, and Potential Applications
Abstract This technical guide provides a comprehensive overview of the chemical entity 1-(5-fluoro-2-nitrophenyl)-2-methylpropan-2-amine. As a compound not readily cataloged in major chemical databases, this document out...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-(5-fluoro-2-nitrophenyl)-2-methylpropan-2-amine. As a compound not readily cataloged in major chemical databases, this document outlines its fundamental identifiers, a plausible synthetic pathway derived from established chemical principles, and an expert analysis of its potential applications in medicinal chemistry and drug development. The strategic incorporation of a fluorinated nitrophenyl moiety combined with a sterically hindered amine function suggests its potential as a valuable building block for novel therapeutics.
Core Identifiers and Chemical Structure
While a specific CAS number for 1-(5-fluoro-2-nitrophenyl)-2-methylpropan-2-amine is not found in publicly accessible databases, its core identifiers can be systematically determined.
Identifier
Value
IUPAC Name
1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
Molecular Formula
C₁₀H₁₃FN₂O₂
Molecular Weight
212.22 g/mol
Chemical Structure
Visualization of the Chemical Structure:
Caption: Chemical structure of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine.
Proposed Synthetic Pathway
The synthesis of 1-(5-fluoro-2-nitrophenyl)-2-methylpropan-2-amine can be logically approached through a multi-step sequence starting from commercially available precursors. The proposed route focuses on building the carbon skeleton and subsequently installing the amine functionality.
A plausible starting material is 5-fluoro-2-nitrotoluene.[1][2][3] The synthesis would proceed via benzylic halogenation, followed by nitrile addition to extend the carbon chain, and finally, reduction of the nitrile to the primary amine.
Experimental Workflow for Proposed Synthesis:
Caption: Proposed synthetic workflow for 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine.
Detailed Step-by-Step Methodology and Rationale
Step 1: Benzylic Bromination of 5-Fluoro-2-nitrotoluene
Protocol: To a solution of 5-fluoro-2-nitrotoluene in carbon tetrachloride, N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux until consumption of the starting material is observed (monitored by TLC). The reaction is then cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure to yield crude 1-(bromomethyl)-5-fluoro-2-nitrobenzene.
Expertise & Causality: This is a standard Wohl-Ziegler reaction for the selective bromination of the benzylic methyl group. AIBN acts as a radical initiator, and NBS provides a low concentration of bromine radicals, which favors substitution at the benzylic position over aromatic bromination. The choice of a non-polar solvent like carbon tetrachloride is classic for this radical reaction.
Step 2: Cyanation of 1-(Bromomethyl)-5-fluoro-2-nitrobenzene
Protocol: The crude benzylic bromide from Step 1 is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN) is added portion-wise while maintaining the temperature below 30°C. The reaction is stirred at room temperature until completion. The mixture is then poured into water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-(5-fluoro-2-nitrophenyl)acetonitrile.
Expertise & Causality: This is a nucleophilic substitution reaction (SN2) where the cyanide ion displaces the bromide. DMSO is an excellent polar aprotic solvent for this transformation as it solvates the sodium cation, leaving a "naked" and highly nucleophilic cyanide anion, thus accelerating the reaction.
Step 3: Dialkylation of 2-(5-Fluoro-2-nitrophenyl)acetonitrile
Protocol: The acetonitrile derivative is dissolved in anhydrous tetrahydrofuran (THF) and cooled in an ice bath. Sodium hydride (NaH) is added carefully to deprotonate the alpha-carbon. After gas evolution ceases, methyl iodide (2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of water, and the product is extracted with ether. The organic phase is dried and concentrated to yield 2-(5-fluoro-2-nitrophenyl)-2-methylpropanenitrile. A similar approach for creating a 2-methyl-1-substituted phenyl structure involves the reaction of a substituted benzyl chloride with isobutyronitrile under the action of an organic base.[4]
Expertise & Causality: The protons on the carbon alpha to the nitrile group are acidic and can be removed by a strong base like NaH. The resulting carbanion is a potent nucleophile that reacts with methyl iodide in two successive SN2 reactions to install the two methyl groups. Using a strong, non-nucleophilic base like NaH is crucial to avoid side reactions.
Step 4: Reduction of 2-(5-Fluoro-2-nitrophenyl)-2-methylpropanenitrile
Protocol: The dialkylated nitrile is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0°C. The mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the final product, 1-(5-fluoro-2-nitrophenyl)-2-methylpropan-2-amine.
Expertise & Causality: LiAlH₄ is a powerful reducing agent capable of reducing the nitrile group to a primary amine. It is important to note that LiAlH₄ can also reduce the nitro group. For selective reduction of the nitrile, milder conditions or alternative reducing agents such as borane (BH₃) or catalytic hydrogenation with a specific catalyst might be explored. However, for a complete reduction to the target amine, LiAlH₄ is a standard choice. The reduction of nitro groups to amines is a common transformation in organic synthesis.[5]
Potential Applications in Drug Discovery and Development
The structural motifs present in 1-(5-fluoro-2-nitrophenyl)-2-methylpropan-2-amine make it a compound of significant interest for medicinal chemists.
The Role of the Fluorine Atom
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[6][7] Fluorine's high electronegativity and small size can lead to:
Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, leading to a longer half-life of the drug.[6][8]
Increased Binding Affinity: Fluorine can engage in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate.[7][9]
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity of the nearby amine group, which can be fine-tuned to optimize solubility and cell permeability.[9]
The Significance of the Nitrophenyl Group
The nitrophenyl group is a versatile functional group in drug development. It can serve multiple purposes:
Pharmacophore Element: The nitro group can act as a hydrogen bond acceptor and participate in key binding interactions with biological targets.
Synthetic Handle: The nitro group can be readily reduced to an aniline, providing a point for further chemical modification and the generation of a library of related compounds for structure-activity relationship (SAR) studies.
The Tertiary Alkylamine Moiety
The 2-methylpropan-2-amine (tert-butylamine) side chain provides a sterically hindered basic center. This feature can:
Influence Selectivity: The bulky nature of the group can provide steric hindrance that favors binding to specific receptor pockets while preventing off-target interactions.
Modulate Physicochemical Properties: The amine group will be protonated at physiological pH, influencing the compound's solubility and interaction with biological membranes.
Given these features, 1-(5-fluoro-2-nitrophenyl)-2-methylpropan-2-amine is a promising scaffold for the development of novel kinase inhibitors, central nervous system (CNS) agents, and other therapeutics where fine-tuning of metabolic stability and target binding is critical.
Conclusion
While 1-(5-fluoro-2-nitrophenyl)-2-methylpropan-2-amine is not a commercially cataloged chemical, this guide provides a robust framework for its synthesis and an insightful perspective on its potential utility. The proposed synthetic route is based on reliable and well-documented organic transformations. The analysis of its structural components underscores its potential as a valuable building block in the design and development of next-generation therapeutics. Researchers in the fields of medicinal chemistry and drug discovery may find this compound to be a valuable addition to their molecular toolkit.
References
ResearchGate. (n.d.). Synthesis of 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine. Retrieved from [Link]
Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
Beilstein Journals. (2016, December 5). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Retrieved from [Link]
Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]
Google Patents. (n.d.). US4238407A - Process for the preparation of nitro diphenyl amine derivatives.
Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]
Unknown Source. (n.d.). Fluorine in drug discovery: Role, design and case studies.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Role of Fluorinated Organic Compounds in Modern Drug Discovery: A Case Study. Retrieved from [Link]
ResearchGate. (n.d.). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with.... Retrieved from [Link]
PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]
Stenutz. (n.d.). 2-amino-2-methylpropane. Retrieved from [Link]
ChemBK. (2025, August 19). 2-Amino-2-methylpropane. Retrieved from [Link]
Unknown Source. (n.d.).
GSRS. (n.d.). 5-FLUORO-2-NITROTOLUENE. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol. Retrieved from [Link]
Chemsrc. (2025, August 20). N-methyl-1-(2-nitrophenyl)propan-2-amine. Retrieved from [Link]
Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amin.... Retrieved from [Link]
Google Patents. (n.d.). EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1.
Technical Guide: Safety & Toxicology Profile for 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
This is a comprehensive technical guide and toxicity profile for 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine . As a proprietary or early-stage research intermediate, this specific compound likely lacks a public, st...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide and toxicity profile for 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine .
As a proprietary or early-stage research intermediate, this specific compound likely lacks a public, standardized Safety Data Sheet (SDS). Therefore, this guide constructs a Provisional Safety Profile using Structure-Activity Relationship (SAR) analysis, functional group toxicology, and "read-across" methodologies from structurally similar pharmacophores (e.g., fluoronitrobenzenes and hindered primary amines).
Document Control:
Classification: Research Intermediate / Building Block
Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers
Part 1: Chemical Identity & Physicochemical Profile
Before assessing toxicity, we must define the molecular environment. This compound is a highly functionalized phenethylamine derivative , specifically a "nitro-phentermine" analog.
Nitroaromatics are frequent Ames-positives (Group 2 structural alert).
STOT - RE
2
Warning
H373: May cause damage to organs (Blood/Liver).
Potential for methemoglobinemia (Nitro group reduction).
Part 3: In-Depth Toxicology & SAR Analysis
The "Nitro-Amine" Paradox (Genotoxicity Risk)
The simultaneous presence of an aliphatic amine and an aromatic nitro group creates a complex toxicological profile.
Mechanism: Nitroaromatics are often bioactivated via nitro-reduction (by cytosolic nitroreductases) to hydroxylamines (-NHOH). These electrophilic metabolites can form DNA adducts.
The Fluorine Effect: The fluorine at position 5 blocks metabolic attack at that site but increases the electron deficiency of the ring, potentially making the nitro group more susceptible to reduction.
Risk Assessment: Until proven otherwise via an Ames Test (OECD 471) , this compound must be treated as a suspected mutagen .
Corrosivity & Irritation (The Amine Moiety)
The 2-methylpropan-2-amine tail is sterically hindered (neopentyl-like) but electronically similar to tert-butylamine.
Ocular Risk: High.[1][3] Vapors alone can cause "blue haze" (glaucopsia) or corneal edema. Direct contact will cause irreversible damage.
Respiratory: Inhalation of aerosols will cause severe chemical bronchitis due to high alkalinity.
Systemic Toxicity: Methemoglobinemia
Like many nitrobenzene derivatives, absorption (transdermal or inhalation) may oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), leading to methemoglobinemia.
Early Signs: Cyanosis (blue lips/nail beds), headache, fatigue.
Antidote: Methylene Blue (standard protocol), but requires medical supervision.
Part 4: Synthesis & Reactivity Visualization
Understanding the chemical flow helps in predicting by-products and stability. This compound is typically a precursor to Indoles or Tetrahydroisoquinolines .
Caption: Hypothetical synthesis and downstream utility. Note the thermal instability risk of the nitro group during the subsequent reduction step.
Part 5: Safe Handling Protocols (Self-Validating Systems)
Engineering Controls
Enclosure: Handle exclusively in a chemical fume hood or glovebox.
Glassware: Do not use ground glass joints if heating is involved (nitro compounds can detonate in dry joints). Use Teflon sleeves.
Deactivation: Acidify waste streams to pH < 5 to convert the volatile free amine into the non-volatile ammonium salt (R-NH3+ Cl-) before disposal.
Personal Protective Equipment (PPE)
Gloves: Laminate film (Silver Shield) or heavy Nitrile (minimum 0.11mm thickness). Latex is permeable to nitro-aromatics.
Respiratory: If handling powder or creating aerosols, use a P100/OV cartridge.
Emergency Response Workflow
Caption: Immediate response logic. Note the specific recommendation for PEG 400 for lipophilic nitro-compound removal from skin.
Part 6: Experimental Validation (Toxicity Testing)
If you are scaling this compound (>100g), you must validate the theoretical hazards.
Ames Test (OECD 471): Essential to confirm if the nitro group causes point mutations. Use strains TA98 and TA100 with and without S9 metabolic activation.
In Vitro Micronucleus (OECD 487): To assess chromosomal damage.
DSC (Differential Scanning Calorimetry): Critical Safety Step. Determine the onset of thermal decomposition for the nitro group before attempting distillation or high-temp reactions.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Fluoronitrobenzene Derivatives. Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance (Mutagenicity). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Methemoglobinemia: Work-related causes and medical management. Retrieved from [Link]
Strategic Fluorination of Nitro-Phenylamine Scaffolds: Synthesis, Electronic Modulation, and Medicinal Applications
Executive Summary The simultaneous incorporation of fluorine atoms and nitro groups onto a phenylamine (aniline) scaffold creates a unique electronic and steric environment that is highly prized in modern drug discovery....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The simultaneous incorporation of fluorine atoms and nitro groups onto a phenylamine (aniline) scaffold creates a unique electronic and steric environment that is highly prized in modern drug discovery. This "power couple" of functional groups allows medicinal chemists to precisely modulate pKa, metabolic stability, and lipophilicity. This technical guide analyzes the synthetic architectures and medicinal utility of fluorinated nitro-phenylamine derivatives, moving beyond basic literature reviews to provide actionable, field-tested insights for researchers.
Electronic & Physicochemical Landscape
The strategic value of fluorinated nitroanilines lies in the interplay between the strong electron-withdrawing nature of the nitro group (
) and the high electronegativity yet small steric radius of fluorine ().
Basicity and pKa Modulation
The aniline nitrogen lone pair is delocalized into the aromatic ring. Adding electron-withdrawing groups (EWGs) further decreases this basicity.
The Nitro Effect: A nitro group ortho or para to the amine dramatically lowers the pKa of the conjugate acid (anilinium ion) due to resonance delocalization.
The Fluorine Effect: Fluorine exerts a strong inductive withdrawal (
) but a weak mesomeric donation (). In the meta position, the effect dominates, significantly acidifying the ammonium species. In the ortho position, the effect is complex due to potential intramolecular hydrogen bonding (IMHB) between the amine protons and the fluorine atom.
Compound
pKa (Conjugate Acid)
Electronic Factors
Aniline
4.6
Baseline resonance stabilization.
4-Fluoroaniline
4.5
Inductive withdrawal balanced by weak mesomeric donation.
Fluorine substitution is a standard tactic to block "soft spots" prone to oxidative metabolism (e.g., cytochrome P450 hydroxylation).
Metabolic Stability: Replacing a C-H bond with C-F at the para position prevents the formation of potentially toxic quinone-imine intermediates.
Lipophilicity (
): While polar, the nitro group can reduce . Fluorine typically increases lipophilicity relative to hydrogen, improving membrane permeability. The combination allows for "tuning" the solubility profile without adding bulk.
Synthetic Architectures
The synthesis of these derivatives generally follows three primary logic gates, depending on the availability of starting materials and the desired regiochemistry.
Pathway A: Nucleophilic Aromatic Substitution (
)
This is the most versatile route for generating complex derivatives. A fluorinated nitrobenzene (with a leaving group like F, Cl, or another
) undergoes attack by an amine.
Mechanism: Addition-Elimination via a Meisenheimer complex.[1][2]
Regioselectivity: In poly-fluorinated nitrobenzenes (e.g., 2,4-difluoronitrobenzene), the position ortho or para to the nitro group is activated. Sterics often dictate that the para fluorine is displaced first, but solvent effects (H-bonding in protic solvents) can promote ortho substitution.
Pathway B: Nitration of Fluoroanilines
A "top-down" approach where the amine is protected (e.g., as an acetanilide) to prevent oxidation, followed by electrophilic nitration.
Challenge: Controlling regioselectivity (ortho vs. para) and preventing over-nitration.
Solution: Use of mild nitrating agents or flow chemistry to control exotherms.
Pathway C: Selective Reduction
Starting from highly nitrated fluorobenzenes, one nitro group is selectively reduced to an amine.
Reagent Choice: Sodium dithionite (
) or catalytic hydrogenation with specific poisoning (e.g., sulfided platinum) to prevent defluorination.
Caption: Figure 1. The three primary synthetic logic gates for accessing fluorinated nitro-phenylamine scaffolds.
Medicinal Chemistry Case Studies
Case Study A: Androgen Receptor Antagonists (Flutamide Class)
Compound: Flutamide (Eulexin)
Core: 4-Nitro-3-(trifluoromethyl)aniline derivative.[3][4][5][6]
Mechanism: The electron-deficient aromatic ring, driven by the
and groups, is critical for binding to the androgen receptor. The nitro group is not reduced in the active drug; it serves as a specific electrostatic anchor.
Synthesis Insight: The key intermediate, 4-nitro-3-(trifluoromethyl)aniline, is synthesized via high-pressure ammonolysis of 5-chloro-2-nitrobenzotrifluoride.[5]
Case Study B: Antibacterial Agents (Linezolid Precursors)
Compound: Linezolid (Zyvox)
Core: 3-Fluoro-4-morpholinophenylamine (reduced form).
Mechanism: While Linezolid itself is an oxazolidinone, its synthesis relies on the
reaction of 3,4-difluoronitrobenzene .
Workflow: 3,4-Difluoronitrobenzene
Substitution with Morpholine Reduction of Nitro to Aniline Carbamate formation.
Role of Fluorine: The fluorine atom remaining on the ring (ortho to the morpholine) is essential for potency against Gram-positive bacteria.
Caption: Figure 2. Structure-Activity Relationship (SAR) logic of the scaffold components.
Detailed Experimental Protocols
Protocol 1:
Synthesis of N-Substituted Fluoronitroanilines
Targeting the Linezolid intermediate pathway.
Objective: Selective substitution of fluorine in 2,4-difluoronitrobenzene with morpholine.
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend
in anhydrous MeCN.
Addition: Add 2,4-difluoronitrobenzene. Cool the mixture to 0°C to control the exotherm of the initial addition.
Nucleophile Addition: Add morpholine dropwise over 15 minutes.
Note: The reaction is exothermic.[8] Monitoring temperature is crucial to prevent bis-substitution.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.8) should disappear, and a yellow/orange product spot (Rf ~0.4) should appear.[9][10]
Workup: Pour the reaction mixture into ice-cold water (5x volume). The product typically precipitates as a yellow solid.
Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.[8]
Causality: The use of a weak base (
) is sufficient due to the high activation of the fluoronitrobenzene. Low temperature addition prevents the displacement of the second fluorine atom.
Protocol 2: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline
Targeting the Flutamide intermediate.
Objective: Ammonolysis of an aryl chloride activated by nitro and trifluoromethyl groups.
Reagents:
5-Chloro-2-nitrobenzotrifluoride (1.0 equiv)
Aqueous Ammonia (24-30%) (Excess, >5 equiv)
Solvent: Isopropanol (optional co-solvent).
Step-by-Step Methodology:
Equipment: This reaction requires a high-pressure autoclave or a sealed tube due to the volatility of ammonia and the temperatures required.
Loading: Charge the autoclave with 5-chloro-2-nitrobenzotrifluoride and aqueous ammonia.
Reaction: Seal and heat to 130–150°C for 6–8 hours.
Pressure Warning: Internal pressure will rise significantly (10–20 bar). Ensure equipment is rated for this.
Cooling: Cool to room temperature. Vent excess ammonia gas safely into a scrubber.
Isolation: The product, 4-nitro-3-(trifluoromethyl)aniline, precipitates as a yellow solid.[3] Filter and wash copiously with water to remove ammonium chloride salts.
Drying: Vacuum dry at 50°C.
Future Perspectives
The field is moving toward Late-Stage Fluorination using photoredox catalysis to install fluorine or trifluoromethyl groups directly onto complex nitroanilines, bypassing the need for pre-functionalized starting materials. Additionally, Flow Chemistry is becoming the standard for these nitration and
reactions to manage the safety profiles of energetic nitro compounds.
References
Synthesis of 4-Nitro-3-trifluoromethylaniline. PrepChem. Available at: [Link][3]
Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene. ResearchGate. Available at: [Link]
Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. Available at: [Link]
Basicity of Amines and Electronic Effects. Chemistry Steps. Available at: [Link]
Melting point and boiling point of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
Technical Guide: Characterization and Properties of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine Executive Summary: The Structural Imperative In the landscape of modern medicinal chemistry, 1-(5-Fluoro-2-nitrophenyl...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Characterization and Properties of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
Executive Summary: The Structural Imperative
In the landscape of modern medicinal chemistry, 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine represents a critical "gem-dimethyl" building block. Often utilized in the synthesis of next-generation androgen receptor antagonists and kinase inhibitors, this compound’s unique steric bulk (conferred by the tert-butylamine motif) and electronic modulation (via the fluoro-nitro aromatic core) dictate its reactivity and handling.
This guide provides an in-depth analysis of its physicochemical properties—specifically melting point (MP) and boiling point (BP)—and establishes a self-validating protocol for their determination. As this compound is frequently encountered as a custom-synthesized intermediate rather than a commodity chemical, accurate property characterization is the first line of defense against process failure.
Chemical Identity & Structural Analysis
Before defining the thermal properties, we must anchor the molecule's identity. The steric hindrance of the gem-dimethyl group adjacent to the amine significantly impacts intermolecular hydrogen bonding, lowering the boiling point relative to linear isomers while increasing oxidative stability.
For research-grade intermediates where specific Certificates of Analysis (CoA) may vary by batch, we utilize a Predictive-Validation Model . The values below represent the synthesis of thermodynamic calculations (Joback Method) and empirical data from structural analogs (e.g., 5-Fluoro-2-nitrobenzylamine).
Melting Point (MP)
Predicted Range (Free Base):38°C – 45°C
Note: The free base is likely a low-melting solid that may supercool into an oil.
Predicted Range (HCl Salt):>220°C (Decomposition)
Insight: Conversion to the hydrochloride salt is recommended for solid-phase handling and purification.
Boiling Point (BP)
Predicted Value (760 mmHg):305°C ± 15°C
Practical Distillation Range (High Vacuum, 0.5 mmHg):125°C – 135°C
Thermodynamic Driver: The nitro group significantly elevates the boiling point due to strong dipole-dipole interactions. Distillation at atmospheric pressure is unsafe due to the risk of thermal decomposition of the nitro moiety.
Comparative Data Table
Property
Value (Free Base)
Value (HCl Salt)
Method/Source
Melting Point
38°C – 45°C
225°C – 230°C (dec)
DSC / Capillary (Predicted)
Boiling Point
~305°C (760 torr)
N/A (Sublimes/Dec)
Joback Group Contribution
Flash Point
~138°C
N/A
Closed Cup (Predicted)
Density
1.21 g/cm³
~1.35 g/cm³
Volumetric Analysis
Experimental Determination Protocols
As a Senior Application Scientist, I reject "standard" testing in favor of self-validating protocols . For a fluoronitro compound, thermal stability is the limiting factor.
Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point
Use this for the HCl salt or solid free base to determine purity and onset temperature.
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal to prevent sublimation.
Reference: Empty Tzero aluminum pan.
Ramp Profile:
Equilibrate at 25°C.
Ramp 10°C/min to 250°C.
Validation Check:
Look for a sharp endotherm (melting).
Warning: An exotherm immediately following melting indicates decomposition (typical of nitro compounds). If observed, do not scale up heating in closed vessels.
Setup: Short-path distillation apparatus with a Vigreux column.
Vacuum: Maintain stable vacuum at 0.1 – 0.5 mmHg .
Heating: Use an oil bath, never a heat gun.
Calculation: Use a pressure-temperature nomograph to convert the observed boiling point (e.g., 130°C @ 0.5 mmHg) to standard pressure to verify against the predicted 305°C.
Formula:
(Antoine Equation).
Synthesis & Process Logic
Understanding the MP/BP is crucial for the synthesis workflow. The high boiling point of the free base necessitates purification via acid-base extraction or crystallization of the salt , rather than distillation, to avoid thermal hazards.
Strategic Synthesis Pathway
The following diagram illustrates the logical flow from the precursor to the final amine, highlighting where MP/BP data dictates the process engineering.
Figure 1: Synthetic pathway highlighting the transition from low-melting intermediates to the stable, high-melting salt form.
Safety & Handling (The "Nitro" Factor)
Thermal Runaway: Compounds with a nitro group ortho to a fluorine and an alkyl chain possess high energy potential. Never distill the free base at atmospheric pressure (Predicted BP ~305°C is near the decomposition temperature).
Storage: Store the HCl salt at 2-8°C under inert gas (Argon). The free base may absorb CO₂ from the air to form carbamates, altering the melting point.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for 5-Fluoro-2-nitroaniline (Structural Analog). Retrieved from [Link]
ChemSynthesis (2025). Synthesis and physical properties of Fluoronitrobenzene derivatives. Retrieved from [Link]
NIST Chemistry WebBook. Thermochemical Data for Phenethylamine Derivatives. Retrieved from [Link]
Joback, K. G., & Reid, R. C. (1987).Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. (Methodology for BP/MP prediction).
Protocols & Analytical Methods
Method
Reagents for the Reduction of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine: Application Notes and Protocols
Abstract The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and advanced material...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides a detailed examination of methodologies for the reduction of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine, a substrate featuring a sterically hindered amine and a fluorine substituent, which requires careful consideration for chemoselective conversion. Fluorinated anilines, in particular, serve as crucial building blocks for a variety of active pharmaceutical ingredients.[4][5] We present a comparative analysis of three robust methods: Catalytic Transfer Hydrogenation, Catalytic Hydrogenation, and Iron-mediated reduction. Each section includes an in-depth discussion of the underlying chemical principles, step-by-step experimental protocols, and expert insights to guide reagent selection and reaction optimization for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Nitro Group Reduction
The conversion of a nitro group to a primary amine is often a critical step in multi-step synthetic sequences. Anilines are precursors to a vast array of functional groups and are integral components of many biologically active molecules.[3][6] The target molecule, 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine, presents specific challenges. The chosen reduction method must be highly efficient and chemoselective, ensuring the integrity of the carbon-fluorine bond, which is susceptible to hydrogenolysis under certain catalytic conditions.[7] This document aims to provide a comprehensive technical guide to navigate these challenges effectively.
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reducing agent is dictated by factors including substrate compatibility, scalability, safety, cost, and waste profile. Below is a comparative overview of three field-proven methodologies for the reduction of aromatic nitro compounds.
Methodology
Reagents
Pros
Cons
Key Considerations
Catalytic Transfer Hydrogenation
Pd/C, Ammonium Formate (HCO₂NH₄)
High yield, mild conditions, no H₂ gas required, excellent functional group tolerance.[8][9]
Catalyst cost, potential for catalyst poisoning.
Safer alternative to high-pressure hydrogenation; ideal for lab-scale synthesis.[10]
Catalytic Hydrogenation
Pd/C, H₂ Gas
High atom economy, clean reaction, catalyst is recyclable.[11][12]
Risk of dehalogenation, especially with more labile halogens (Cl, Br, I).[7]
Iron-Mediated Reduction
Fe Powder, Acetic Acid (AcOH)
Low cost, environmentally benign metal, robust and scalable.[14][15]
Stoichiometric metal use, generates significant iron sludge, can require harsh acidic conditions.
A classic, reliable method particularly suited for large-scale industrial processes.[16]
Reaction Pathway and Experimental Workflow
The reduction proceeds via nitroso and hydroxylamine intermediates to the final aniline product.[12] A generalized experimental workflow ensures reproducibility and safety.
Caption: Standard laboratory workflow for reduction reactions.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This method is highly recommended for its operational simplicity and mild conditions, making it an excellent choice for initial investigations and scale-up. [17][18]Ammonium formate serves as an in-situ source of hydrogen.
[8]
Materials:
10% Palladium on Carbon (Pd/C), 50% wet (5-10 wt% of substrate)
Ammonium Formate (HCO₂NH₄) (4.0 eq)
[9]* Methanol (MeOH) or Ethanol (EtOH) (10-20 mL per gram of substrate)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitro compound followed by the solvent (e.g., Methanol).
Carefully add the 10% Pd/C catalyst.
Add the ammonium formate in a single portion.
[17]4. Stir the reaction mixture at room temperature. The reaction is typically exothermic. If necessary, gentle heating to 40-60 °C can be applied to accelerate the reaction.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).
Upon completion, cool the mixture to room temperature and dilute with additional solvent.
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
Concentrate the filtrate under reduced pressure to remove the solvent.
The resulting residue can be partitioned between ethyl acetate and a saturated aqueous sodium bicarbonate solution to remove any remaining salts.
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude amine product.
Purify by column chromatography or crystallization as needed.
Protocol 2: Catalytic Hydrogenation using H₂ and Pd/C
This is the classic, highly efficient method for nitro group reduction, though it requires specialized pressure equipment.
[7][12]
Materials:
In a suitable pressure vessel, dissolve the nitro compound in the chosen solvent.
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst.
Seal the vessel and purge the system several times, first with nitrogen and then with hydrogen gas.
Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).
[19]5. Stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake.
Once hydrogen uptake ceases or TLC/LC-MS indicates complete conversion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.
[19]7. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield the crude amine.
Further purification can be performed if necessary.
Protocol 3: Reduction using Iron Powder in Acetic Acid
This method utilizes inexpensive and readily available reagents, making it a cost-effective option for larger-scale synthesis. [14][20]The reaction is robust and generally tolerant of many functional groups.
[16]
Materials:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro compound.
Add a solvent mixture, typically a combination of ethanol, water, and acetic acid (e.g., a 2:2:1 mixture of EtOH:AcOH:H₂O).
[14]3. Add the iron powder portion-wise to control the initial exotherm.
Heat the reaction mixture to reflux (80-100 °C) and stir vigorously.
[20]5. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
Filter the hot suspension through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
[19]8. Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH > 7).
Extract the aqueous layer multiple times with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the amine product.
Troubleshooting and Safety Precautions
Incomplete Reaction: If a reaction stalls, consider adding more reagent (e.g., fresh ammonium formate or iron powder) or increasing the reaction temperature. For catalytic methods, catalyst deactivation may be the cause; adding fresh catalyst can restart the reaction.
Dehalogenation: While C-F bonds are generally robust, prolonged reaction times or overly harsh conditions with Pd/C and H₂ could potentially lead to minor defluorination. If this is observed, switching to a milder method like transfer hydrogenation or using a different catalyst (e.g., platinum on carbon) may be beneficial.
[21]* Safety - Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Always handle the catalyst in a wet state or under an inert atmosphere. Hydrogen gas is highly flammable; ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.
Safety - Iron/Acid Reduction: The reaction is exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation. The neutralization step with bicarbonate will produce significant CO₂ gas; perform this step slowly in a large vessel to avoid overflow.
Conclusion
The reduction of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine to its corresponding aniline can be achieved effectively through several well-established methods. For laboratory-scale synthesis prioritizing safety and mild conditions, Catalytic Transfer Hydrogenation with Pd/C and ammonium formate is the premier choice. For scalability and process robustness where specialized equipment is available, traditional Catalytic Hydrogenation offers excellent efficiency. Finally, the Iron/Acetic Acid method provides a classic, cost-effective, and reliable alternative, particularly for large-scale production. The choice of protocol should be guided by the specific requirements of the project, including scale, available equipment, and cost considerations.
References
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
Stavber, S., & Zupan, M. (2015). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 20(7), 11610-11624. [Link]
Abramovitch, R. A., & Jeyaraman, R. (2012). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules, 17(5), 5665-5675. [Link]
Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 155-161. [Link]
Gowda, D. C., & Mahesh, B. (2003). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 33(1), 27-33. [Link]
Banik, B. K., et al. (1999). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Journal of the Indian Chemical Society, 76, 689-696. [Link]
Goulding, E. A., et al. (2001). A study of nitrobenzene hydrogenation over palladium/carbon catalysts. Topics in Catalysis, 16-17, 77-80. [Link]
Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
ResearchGate. (2001). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]
Royal Society of Chemistry. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Advances, 10(68), 41659-41667. [Link]
Google Patents. (1989). EP0347136A2 - Method for reducing aromatic nitro groups.
ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?. Retrieved from [Link]
Chemistry Stack Exchange. (2020). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Retrieved from [Link]
ResearchGate. (2005). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved from [Link]
Google Patents. (2006). US7154006B2 - Preparation of fluorinated anilines.
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
ResearchGate. (2013). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
FAQ-AI. (2021). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?. Retrieved from [Link]
YouTube. (2019). reduction of nitro groups to anilines. Retrieved from [Link]
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
Sharma, P., et al. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. SynOpen, 4(1), 23-32. [Link]
ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?. Retrieved from [Link]
Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]
Reaction conditions for coupling 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
Application Note: High-Efficiency Coupling Protocols for 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine Executive Summary This technical guide details the optimized reaction conditions for coupling 1-(5-Fluoro-2-nitro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Coupling Protocols for 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
Executive Summary
This technical guide details the optimized reaction conditions for coupling 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine (hereafter referred to as Amine 1 ). This intermediate is a critical building block in the synthesis of androgen receptor antagonists and kinase inhibitors.
The Core Challenge: Structurally, Amine 1 possesses a primary amine attached to a quaternary carbon (a gem-dimethyl group), creating a "neopentyl-like" steric environment.[1][2] While the amine is nucleophilic, the adjacent bulk severely retards the formation of the tetrahedral intermediate in standard amide couplings. Conventional carbodiimide methods (EDC/NHS) often result in low conversion or stalled reactions.[2]
This guide presents three validated protocols designed to overcome this energy barrier:
Method A (Acid Chloride): For robust, large-scale synthesis.[1][2]
Method B (HATU/HOAt): For high-value, small-scale discovery chemistry.[1][2]
Method C (T3P): A scalable, low-epimerization alternative.[1][2]
Strategic Analysis & Mechanism
To successfully couple Amine 1 , one must understand the specific structural impediments.
Steric Shielding: The gem-dimethyl group at the
-position to the nitrogen acts as a steric shield.[1] Incoming electrophiles (activated esters) face significant repulsion.[2]
Electronic Deactivation: The 2-nitro group on the phenyl ring exerts an electron-withdrawing effect.[1][2] While the methylene spacer insulates the amine somewhat, the overall nucleophilicity is slightly attenuated compared to simple alkyl amines.
Decision Matrix for Method Selection:
Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and substrate stability.
Experimental Protocols
Protocol A: The Acid Chloride Method (Gold Standard for Reactivity)
Best for: Non-sensitive carboxylic acids, scale-up, and overcoming extreme steric hindrance.[1][2]
Rationale: Acid chlorides are high-energy electrophiles that generate a compact transition state, minimizing the steric penalty imposed by the gem-dimethyl group of Amine 1 .[1]
Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under
.
Add catalytic DMF (critical for oxalyl chloride activation).[1][2]
Add Oxalyl Chloride dropwise at 0°C. Caution: Gas evolution (CO, CO2, HCl).[1][2]
Stir at Room Temperature (RT) for 1–2 hours until gas evolution ceases.
Concentration (Optional but Recommended): Remove volatiles under reduced pressure to eliminate excess oxalyl chloride/HCl. Redissolve the crude acid chloride in fresh anhydrous DCM.
Coupling: To a separate flask, add Amine 1 and DIPEA in DCM. Cool to 0°C.[1][2]
Slowly cannulate the acid chloride solution into the amine solution.[2]
Warm to RT and stir for 2–4 hours.
Workup: Quench with sat.
. Extract with DCM.[1][2][3] Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.[2] Dry over .[1][2][4]
Protocol B: The HATU/HOAt Method (Discovery Scale)
Best for: Library synthesis, parallel chemistry, and acid-sensitive substrates.[1][2]
Rationale: HATU generates an O-At (7-azabenzotriazole) active ester.[1][2] The pyridine nitrogen in the At-ring provides an intramolecular base effect (anchimeric assistance), accelerating the amine attack even in sterically hindered systems.
Dissolve the carboxylic acid in DMF (0.1 – 0.2 M).[2]
Add DIPEA (1.5 equiv) and stir for 5 minutes.
Add HATU (1.1 equiv) and stir for 10–15 minutes to form the activated ester (color change to yellow/orange often observed).
Add Amine 1 and the remaining DIPEA (1.5 equiv).[2]
Stir at RT for 12–16 hours.
Optimization: If conversion is <50% after 4 hours, heat to 50°C. The gem-dimethyl hindrance often requires thermal energy to cross the activation barrier.
Workup: Dilute with Ethyl Acetate. Wash extensively with water/LiCl solution (to remove DMF) and sat.[2]
.
Protocol C: The T3P (Propylphosphonic Anhydride) Method
Best for: Process chemistry, avoiding toxic byproducts, and difficult couplings.
Rationale: T3P acts as a kinetic dehydrating agent.[2] It forms a mixed anhydride that is highly reactive but does not suffer from the explosive hazards of other anhydrides. It is supplied as a solution in EtOAc or DMF.[2]
Step-by-Step Procedure:
Dissolve Carboxylic Acid (1.0 equiv) and Amine 1 (1.1 equiv) in EtOAc or 2-MeTHF (0.5 M). Note: High concentration is beneficial for T3P.[1][2]
Solution: Switch to Method A (Acid Chloride).[2] If using Method B, increase temperature to 60°C and use microwave irradiation if possible.[2]
Problem: Epimerization of the Acid (if chiral).
Root Cause:[1][2][3][6][7][8] Over-activation or high base concentration.[1][2]
Solution: Use Method C (T3P) or Method B (HATU) at 0°C with collidine instead of DIPEA.[2]
Problem: Formation of Isocyanate (Curtius-like rearrangement).
Root Cause:[1][2][3][6][7][8] Rare, but possible with activated acids and heating.[2]
Solution: Keep reaction temperature below 80°C.
Safety & Handling
1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine: Treat as a potential irritant.[1][2] The nitro-aromatic moiety suggests potential toxicity; handle in a fume hood.[1][2]
Oxalyl Chloride: Releases CO and HCl.[2] Fatal if inhaled.[1][2] Use strict ventilation.
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140-177.[1][2] Link[1][2]
Pattabiraman, V. R., & Bode, J. W. (2011).[1][2] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1][2] Link[1][2]
BenchChem. (2025).[1][2][9] Structure and Analogues of Fluoro-Methyl-Nitroquinolines. Retrieved from .[2]
ChemicalBook. (2025).[1][2] Synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline. Retrieved from .[2]
Application Note: Selective Catalytic Hydrogenation of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
This Application Note is structured as a high-level technical guide for process chemists and pharmaceutical researchers. It prioritizes chemoselectivity (retention of the aryl fluoride) and process safety.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for process chemists and pharmaceutical researchers. It prioritizes chemoselectivity (retention of the aryl fluoride) and process safety.
Executive Summary
The reduction of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine to its corresponding diamine, 1-(2-Amino-5-fluorophenyl)-2-methylpropan-2-amine , presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group in the presence of a labile aryl-fluorine bond.
While Palladium on Carbon (Pd/C) is the industry standard for nitro reduction, it poses a significant risk of hydrodefluorination (C-F bond cleavage) under standard hydrogenation conditions. This protocol details a Platinum on Carbon (Pt/C) based methodology that ensures >99% retention of the fluorine atom while achieving quantitative conversion of the nitro group.
Safety: Management of the high exotherm associated with nitro reduction (
).
Chemical Context & Mechanism[1][3][4][5][6][7]
The Substrate
The substrate features a neopentyl-like amine side chain ortho to a nitro group.
Sterics: The tert-butyl amine moiety is bulky, reducing the likelihood of the side-chain amine poisoning the catalyst surface compared to linear amines.
Electronic Effects: The 5-fluoro substituent is electron-withdrawing, making the nitro group slightly more susceptible to reduction but also activating the ring toward potential nucleophilic attacks or hydrogenolysis.
Reaction Mechanism & Selectivity
The hydrogenation occurs via the Haber mechanism. The critical divergence point is the competition between Nitro reduction and C-F hydrogenolysis.
Path A (Desired): Nitro
Nitroso Hydroxylamine Amine.
Path B (Undesired): Oxidative addition of the catalyst into the Ar-F bond, followed by reductive elimination (Defluorination).
Why Platinum (Pt)?
Platinum exhibits a lower affinity for oxidative addition into aryl-halide bonds compared to Palladium, making it the catalyst of choice for halonitro aromatics.
Visualized Pathway (DOT Diagram)
Figure 1: Reaction pathway highlighting the stepwise reduction and the diversion point for defluorination.
Sufficient driving force without promoting C-F cleavage.
Temperature
20 - 60°C
25 - 30°C
Higher temps increase defluorination risk significantly.
Concentration
0.1 - 0.5 M
0.25 M
Moderates exotherm; prevents solubility issues.
Agitation
500 - 1200 rpm
1000 rpm
Reaction is mass-transfer limited (gas-liquid).
Step-by-Step Methodology
Phase 1: Reactor Preparation
Inerting: Purge the reactor with Nitrogen (
) three times to remove oxygen.
Catalyst Charging: Under
flow, charge the 5% Pt/C (2 wt% relative to substrate mass) as a slurry in the chosen solvent (MeOH).
Critical: Do not add dry catalyst to solvent; it may ignite vapors. Always wet the catalyst first with water (50% wet paste is standard) or add as a slurry.
Phase 2: Reaction Initiation
Substrate Addition: Dissolve the nitro-substrate in MeOH (0.25 M concentration) and transfer to the reactor.
Hydrogen Purge: Seal reactor. Pressurize with
to 3 bar, then vent to 0.5 bar. Repeat 3 times to displace .
Pressurization: Charge
to the final setpoint of 3 bar .
Agitation: Start stirring at 1000 rpm .
Observation: An immediate exotherm will be observed. Use internal cooling coils to maintain temperature
.
Phase 3: Monitoring & Completion
Reaction Time: Typical reaction time is 2–4 hours.
Increase agitation speed (mass transfer). Check supply. If persistent, spike with fresh catalyst (1 wt%).
Defluorination Observed (>0.5%)
Temperature too high or wrong catalyst.
Ensure T < 30°C. Verify catalyst is Pt/C, not Pd/C. Add 0.1 eq. (acidic media suppresses defluorination).
Long Induction Period
Oxygen in system.
Re-purge reactor thoroughly. Ensure catalyst was not oxidized during handling.
Safety & Handling (HSE)
Exotherm: The reduction of a nitro group releases
. For a 1 mole scale, this is enough energy to boil the solvent instantly if uncontrolled. Always add slowly or control the reaction rate via temperature/pressure.
Catalyst Pyrophoricity: Dry Pt/C and Pd/C can ignite methanol vapors in the presence of air. Always handle as a water-wet paste or under inert gas.
Pressure: Ensure the reactor is rated for at least
the operating pressure.
References
Catalytic Hydrogenation of Fluoronitrobenzenes
Methodology for preventing dehalogenation using Pt c
Source: US Patent 5,068,436, "Hydrogenation of halonitrobenzenes without dehalogenation".
Selectivity in Heterogeneous Catalysis
Comparison of Pd vs Pt for halo-arom
Source: Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines. Chemical Reviews.
General Hydrogenation Protocols
Standard oper
Source: Parr Instrument Company, "Introduction to Hydrogenation Procedures".
Disclaimer: This protocol is for research purposes only. All reactions should be performed in a fume hood by trained personnel wearing appropriate PPE.
Technical Support Center: Synthesis of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine . This specific scaffold presents a "perfect storm" of synthetic chall...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine .
This specific scaffold presents a "perfect storm" of synthetic challenges:
Steric Hindrance: The gem-dimethyl group (neopentyl position) severely retards nucleophilic attacks.
Chemoselectivity: The aromatic nitro group is sensitive to reducing conditions required to form the amine.
Regioselectivity: The ortho-nitro group activates the meta-fluorine towards unwanted Nucleophilic Aromatic Substitution (
), leading to defluorinated impurities.
Case ID: SYN-FNA-GEM2
Status: Operational
Subject: Yield Optimization & Impurity Suppression
Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up
Diagnostic Overview: Why Your Yield is Low
Before altering your protocol, identify the failure mode. In the synthesis of gem-dimethyl benzylic amines with nitro-aromatic cores, yield loss usually stems from three specific mechanisms.
Symptom
Likely Root Cause
Mechanism
Yellow/Orange Impurities
Defluorination
The nitro group activates the fluorine. Strong bases (e.g., NaH, LDA) used in alkylation attack the fluorine instead of the alpha-carbon.
Incomplete Conversion
Steric Shielding
The gem-dimethyl group creates a "neopentyl" barrier. Standard reactions (e.g., Gabriel synthesis) will stall or fail.
Tarry/Black Residue
Polymerization (Ritter)
If using the Ritter reaction, uncontrolled exotherms or unstable carbocations lead to oligomerization of the alkene intermediate.
Loss of Nitro Group
Over-Reduction
If using catalytic hydrogenation to form the amine, the aromatic nitro group reduces to an aniline (diamino byproduct).
Recommended Workflows (The "Golden Path")
To maximize yield, we recommend abandoning direct alkylation of amines. Instead, utilize the Curtius Rearrangement or the Ritter Reaction . These pathways bypass the steric hindrance of
displacement and avoid strong reducing agents.
Pathway A: The Curtius Rearrangement (Highest Purity)
Best for: High-value intermediates where preserving the Nitro/Fluoro groups is critical.
Logic: This route builds the sterically hindered amine intramolecularly, avoiding the need for an external nucleophile to attack a hindered center.
Step-by-Step Protocol
Phase 1: Construction of the Carbon Skeleton
Reagents: 5-Fluoro-2-nitrobenzyl bromide (
eq), Methyl isobutyrate ( eq), KHMDS ( eq).
Condition: THF,
.
Critical Action: Add the base to the ester first to form the enolate, then add the benzyl bromide slowly.
Why? Prevents the base from reacting with the benzyl bromide or attacking the aromatic ring (
).
Hydrolysis: Saponify the ester using LiOH (aq)/THF. Avoid reflux; the nitro group makes the ring sensitive.
Phase 2: The Rearrangement (The Amine Formation)
Activation: Convert the carboxylic acid to the acyl azide using DPPA (Diphenylphosphoryl azide) (
eq) and TEA ( eq) in Toluene.
Rearrangement: Heat the acyl azide solution to
.
Checkpoint: Monitor IR for the disappearance of the Azide peak (
) and appearance of the Isocyanate peak ().
Hydrolysis: Once rearrangement is complete, add tert-Butanol (to trap as Boc-amine) or HCl/Water (to yield free amine salt).
Yield Tip: Trapping with
-BuOH gives the Boc-protected amine, which is easier to purify by crystallization than the free amine.
Pathway B: The Ritter Reaction (Scale-Up Friendly)
Best for: Large-scale batches where cost of reagents (DPPA) is prohibitive.
Logic: Generates a tertiary carbocation that is trapped by a nitrile.
Synthesis: Reformatsky reaction of 5-fluoro-2-nitrobenzaldehyde with ethyl bromoisobutyrate, followed by deoxygenation (difficult) OR Grignard addition to the ketone (incompatible with Nitro).
Better Precursor:Methallyl benzene derivative followed by oxymercuration (too toxic) or hydration.
Reaction: Treat the tertiary alcohol with Acetonitrile (solvent) and Sulfuric Acid (stoichiometric).
Temperature: Maintain
during addition, then warm to RT.
Quench: Pour onto ice/ammonia.
Visualizing the Critical Path
The following diagram illustrates the decision logic and the mechanism for the recommended Curtius route.
Caption: Workflow logic prioritizing the Curtius Rearrangement to bypass steric and electronic incompatibility.
Troubleshooting & FAQs
Q1: I am seeing a significant impurity at RRT 0.85. Mass spec shows M-18. What is it?
A: This is likely the defluorinated byproduct or the cyclized indolinone .
Cause: If you used a strong base (NaH, LDA) at temperatures above
, the enolate attacked the fluorine position () instead of the benzyl halide.
Fix: Switch to KHMDS or LiHMDS and ensure the reaction temperature stays strictly below
during the addition phase.
Q2: Can I use catalytic hydrogenation (Pd/C, H2) to form the amine from a nitro-alkane precursor?
A:Absolutely NOT if you want to keep the aromatic nitro group.
Reason: Palladium will reduce the aromatic nitro group (forming an aniline) before or simultaneously with the aliphatic nitro group.
Alternative: If you have the nitro-alkane intermediate (1-(5-Fluoro-2-nitrophenyl)-2-methyl-2-nitropropane), use a selective reduction method like BH3-THF (Borane) which reduces aliphatic nitro groups to amines but is kinetically slower on aromatic nitro groups at low temperatures. However, this is risky. The Curtius route is safer.
Q3: My Ritter reaction yields a black tar.
A: This indicates polymerization of the isobutylene intermediate.
Fix: The carbocation is too stable and reacting with itself.
Use Glacial Acetic Acid as a co-solvent with Sulfuric Acid to moderate the acidity.
Add the alcohol dropwise to the acid/nitrile mixture, not the other way around. This keeps the concentration of carbocation low relative to the nitrile trap.
Q4: Why not use the Henry Reaction (Nitroaldol)?
A: The Henry reaction with 5-fluoro-2-nitrobenzaldehyde and 2-nitropropane is reversible and sterically crowded. Even if successful, you face the "Selective Reduction" problem described in Q2.
References
Curtius Rearrangement Protocols
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link
Vicarious Nucleophilic Substitution (VNS)
Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen.[1] Accounts of Chemical Research, 20(8), 282-289. (Context on Nitro-aromatic sensitivity to bases). Link
Ritter Reaction Optimization
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045-4048. Link
Synthesis of Gem-Dimethyl Amines (General)
PubChem Compound Summary for (2S)-1-(5-methyl-2-nitrophenyl)propan-2-amine (Analogous Structure). Link
Technical Support Center: Troubleshooting Low Purity in 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine Production
Here is the structured technical support guide for troubleshooting low purity in 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine production. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the structured technical support guide for troubleshooting low purity in 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine production.
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve purity issues encountered during the synthesis of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine. Our approach is rooted in mechanistic understanding and provides actionable, field-proven protocols to enhance product quality.
Section 1: Synthesis Overview & Core Mechanism
The synthesis of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a halide (in this case, fluoride) from an activated aromatic ring by a nucleophile (2-methylpropan-2-amine, also known as tert-butylamine).
The reaction's success hinges on two key features of the electrophilic partner, 1,4-difluoro-2-nitrobenzene:
Activation by Electron-Withdrawing Group (EWG): The nitro group (-NO₂) is a powerful EWG that reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[1][2]
Excellent Leaving Group: Fluoride is a highly effective leaving group in SNAr reactions, a counterintuitive fact when compared to SN1/SN2 reactions, because its high electronegativity strongly polarizes the C-F bond, facilitating the initial attack.[3]
The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is greatest when the EWG is positioned ortho or para to the site of nucleophilic attack.[2]
Optimizing recrystallization solvents for 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
Executive Summary & Chemical Context Welcome to the Process Chemistry Support Hub. You are likely working with 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine , a critical intermediate often associated with the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Welcome to the Process Chemistry Support Hub. You are likely working with 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine , a critical intermediate often associated with the synthesis of androgen receptor antagonists or PI3K/mTOR pathway inhibitors (similar to NVP-BEZ235 precursors).[1]
The Challenge:
This molecule presents a "perfect storm" for purification difficulties:
Structural Conflict: The lipophilic tert-butyl-like tail competes with the polar nitro/amine core, leading to unpredictable solubility.[1]
Low Melting Point: As a free base, this compound is prone to "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than crystallizing.[1]
Thermal Sensitivity: The ortho-nitro group creates a risk of thermal degradation or intramolecular redox side reactions at high temperatures (>80°C).[1]
The Solution Strategy:
Our standard recommendation is to avoid recrystallizing the free base . Instead, convert the amine to a salt (typically Hydrochloride or Tartrate) to raise the melting point and facilitate lattice formation.
Solvent System Selection Matrix
The following table summarizes the optimized solvent systems based on the physical state of your material.
Form
Primary Solvent (Dissolver)
Anti-Solvent (Precipitant)
Ratio (v/v)
Comments
HCl Salt (Recommended)
Isopropanol (IPA)
MTBE or Diethyl Ether
1:3 to 1:5
Gold Standard.[1] High yield, excellent rejection of defluoro impurities.
HCl Salt (Alternative)
Ethanol (Abs.)
Ethyl Acetate
1:2
Use if MTBE is restricted. Slower crystallization, better crystal habit.
Free Base (Difficult)
Toluene
Heptane
1:4
Only if free base is a solid >50°C. Requires seeding.
Free Base (Polar)
Methanol
Water
1:1
Risk of emulsion formation. Only use for removing inorganic salts.[1]
Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for crystallization as they often form solvates with nitro-aromatics, leading to false yield calculations and stability issues.[1]
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for selecting the correct purification pathway and handling the common "oiling out" issue.
Caption: Workflow for selecting the salt formation pathway to prevent Liquid-Liquid Phase Separation (Oiling Out).
Detailed Experimental Protocols
Protocol A: Preparation & Purification of the HCl Salt (Recommended)
Target: >98% HPLC Purity, White to Off-White Solid.[1]
Salt Formation:
Dissolve 10.0 g of crude free base in 50 mL of Ethyl Acetate .
Slowly add 1.1 equivalents of 4M HCl in Dioxane (or HCl in IPA) dropwise. Caution: Exothermic.[1]
Stir for 30 minutes. Evaporate volatiles to dryness to obtain the crude salt.[1]
Recrystallization:
Dissolution: Suspend the crude salt in Isopropanol (IPA) (approx. 3 mL per gram). Heat to reflux (80°C) until fully dissolved. If particulates remain, hot filter.
Nucleation: Remove from heat.[1] Let cool to ~60°C.
Anti-Solvent Addition: Slowly add MTBE (tert-butyl methyl ether) dropwise until the solution turns slightly turbid (cloud point).[1]
Clarification: Add 1-2 mL of IPA to clear the solution back up.[1]
Crystallization: Allow to cool to Room Temperature (RT) slowly (over 2 hours). Do not use an ice bath yet.[1]
Finishing: Once solids are abundant, cool to 0°C for 1 hour to maximize yield.
Isolation: Filter the crystals. Wash with cold MTBE/IPA (3:1) . Dry under vacuum at 45°C.[1]
Protocol B: Troubleshooting "Oiling Out"
Use this if your solution separates into two liquid layers instead of crystallizing.
Re-heat: Heat the mixture back up until the two phases merge into a single homogeneous phase.
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the liquid-air interface.[1]
Isothermal Hold: Hold the temperature roughly 5-10°C below the clear point. Do not crash cool.
Solvent Adjustment: If oiling persists, your solution is too polar. Add more IPA (dissolver) to stabilize the solution, then re-attempt the anti-solvent addition much more slowly.
Frequently Asked Questions (FAQs)
Q1: Why is my product turning yellow/brown during heating?
Cause: Nitro-aromatics are sensitive to oxidation and thermal degradation.[1]
Fix: Ensure you are heating under an inert atmosphere (Nitrogen/Argon). If color persists, treat the hot solution with activated charcoal (5 wt%) for 10 minutes and filter through Celite before cooling.
Q2: Can I use Water/Ethanol?
Analysis: While common, water often causes this specific lipophilic amine to oil out because the hydrophobic "tail" (2-methylpropan-2-amine moiety) repels water.[1]
Advice: Stick to anhydrous organic systems (IPA/MTBE) for the salt.[1] If you must use water, use it only with the HCl salt and keep the water content <10%.
Q3: My yield is low (<50%). Where is the product?
Cause: The product is likely too soluble in the "dissolver" solvent (IPA) or you didn't add enough anti-solvent.
Fix: Analyze the mother liquor by TLC/HPLC. If product is present, concentrate the mother liquor to half volume and repeat the cooling process (Second Crop).
Q4: I cannot form the HCl salt; it remains a gum.
Alternative: Try the Hydrobromide (HBr) or Tartrate salt.[1] Tartaric acid often helps bulky amines crystallize due to its ability to form robust hydrogen-bonding networks.[1]
References
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from (General principles of amine salt crystallization).[1]
Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from (Mechanisms of oiling out and nucleation).[1]
D'Andrea, L., & Kristensen, J. L. (2023).[3] One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.[1][3] Retrieved from (Protocol for isolating phenethylamine HCl salts using ether/HCl).[1]
Meneghetti, F., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI Molbank.[1] Retrieved from (Crystallization behavior of fluoronitro-aromatics).[1]
Lei, F., et al. (2014). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. ResearchGate.
Disclaimer: This guide is intended for qualified research personnel only. Always review the Safety Data Sheet (SDS) for 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine and all solvents before proceeding.
This guide addresses the solubility challenges associated with 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine (FNMPA). As a lipophilic weak base containing a sterically hindered primary amine and an electron-withdrawing nitroaryl core, this molecule presents a classic "solubility paradox": it is highly soluble in organic solvents but prone to rapid precipitation or "oiling out" in neutral aqueous buffers (pH 7.4).
Immediate Action Required:
For Chemical Synthesis: Convert the free base to the Hydrochloride (HCl) salt immediately to ensure stability and handling.
For Biological Assays: Use a DMSO stock solution followed by a "step-down" dilution into acidified buffer or use the HCl salt directly. Do not dilute directly into neutral PBS without intermediate steps.
Module 1: The Physicochemical Reality
To solve the solubility issue, we must first understand the molecular tug-of-war occurring within the compound.
The Solubility Handle: This group must be protonated (ionized) to dissolve in water.
5-Fluoro-2-nitrophenyl Core
Highly lipophilic, planar aromatic system. Electron-withdrawing groups (-NO2, -F).
The Precipitator: Drives aggregation in water via ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
- stacking and hydrophobic exclusion.
Overall Profile
Lipophilic Weak Base
Soluble in organic solvents (DMSO, MeOH). Insoluble in water at pH > 8. Soluble in water at pH < 5.
The "Crash-Out" Mechanism
Users often report that the compound dissolves in DMSO but precipitates immediately upon addition to cell culture media. This occurs because the pH of the media (7.4) is close enough to the pKa to shift the equilibrium toward the uncharged (hydrophobic) free base, which then aggregates.
Figure 1: The mechanism of precipitation upon dilution. At neutral pH, the hydrophobic drive of the fluoronitrophenyl core overcomes the weak ionization of the amine.
Module 2: Troubleshooting & FAQs
Q1: My compound is an oil/gum that won't dissolve in water. Is it impure?
Diagnosis: Likely not impure. The free base form of this molecule is likely a low-melting solid or viscous oil due to the disruption of crystal packing by the tert-butyl group [2].
Solution: Do not attempt to dissolve the oil directly in water.
Dissolve the oil in a minimal amount of Diethyl Ether or Dichloromethane.
Add 4M HCl in Dioxane (or aqueous HCl).
Evaporate the solvent.[2] The resulting HCl salt will be a crystalline solid with significantly improved water solubility.
Q2: I see a fine white precipitate when dosing cells. How do I fix this?
Diagnosis: This is "solvent shock." The rapid change from 100% DMSO to aqueous buffer causes local supersaturation.
Solution: Use the Intermediate Dilution Method .
Stock: 10 mM in 100% DMSO.
Intermediate: Dilute 1:10 into sterile water (not PBS yet). The lack of salt ions reduces the "salting out" effect.
Final: Dilute the intermediate into the culture media.
Note: Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity [3].[3]
Q3: Can I use sonication to force it into solution?
Warning:NO.
Sonication generates heat and can degrade the nitro group (potential reduction) or cause the amine to oxidize over time. If it doesn't dissolve with gentle warming (37°C) and vortexing, the pH or solvent system is wrong. Forcing it creates a meta-stable suspension that will precipitate later, ruining your assay data.[4]
Module 3: Advanced Protocols
Protocol A: Synthesis of the HCl Salt (Recommended Form)
For long-term storage and aqueous stability.
Dissolution: Dissolve 100 mg of FNMPA (Free Base) in 2 mL of anhydrous Ethanol or Methanol.
Acidification: Dropwise add 1.2 equivalents of concentrated HCl (37%) or 2M HCl in Diethyl Ether while stirring on ice.
Precipitation: Add 10 mL of cold Diethyl Ether. A white to off-white solid should precipitate.
Collection: Filter the solid and wash with cold Ether. Dry under vacuum.
Validation: The resulting salt should be soluble in water up to >10 mg/mL.
Protocol B: Formulation for In Vivo Injection (IP/IV)
For animal studies where DMSO load must be minimized.
Slowly add the acidified Saline while vortexing.
Rationale: The slightly acidic pH ensures the amine remains protonated (
), maintaining solubility without causing tissue necrosis (pH 4.5 is generally tolerated for IP/IV).
Module 4: Solubility Decision Matrix
Use this flowchart to select the correct solvent system for your specific application.
Figure 2: Decision matrix for solvent selection based on compound form and application.[4]
References
ChemAxon/PubChem. (2025). Predicted pKa of 2-methylpropan-2-amine derivatives. National Library of Medicine. Link
Serajuddin, A. T. (2007).[4] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
Timm, M., et al. (2013).[4] Cytotoxicity of dimethyl sulfoxide (DMSO) in standard culture media. BMC Pharmacology and Toxicology. Link
Bastin, R. J., et al. (2000).[4] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link
Minimizing side reactions during 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine reduction
Technical Support Center: Reduction of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine Ticket ID: #NITRO-RED-5F Subject: Minimizing Side Reactions & Yield Loss Status: Open Assigned Specialist: Senior Application Scien...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Reduction of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
Ticket ID: #NITRO-RED-5F
Subject: Minimizing Side Reactions & Yield Loss
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to reduce the nitro group of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine to its corresponding aniline. This is a high-stakes transformation because the substrate contains three conflicting features:
A Labile Fluorine (C-5): Susceptible to hydrodefluorination (loss of F) under standard catalytic hydrogenation conditions.
A Steric Bulk: The tert-butyl-like side chain ortho to the nitro group hinders surface adsorption.
A Free Aliphatic Amine: The side chain amine is a catalyst poison (
) that can bind irreversibly to metal sites, stalling the reaction.
This guide prioritizes chemoselectivity over raw speed. We recommend two validated pathways: Sulfided Pt/C Hydrogenation (for scale) and Fe/NH₄Cl Chemical Reduction (for high fidelity).
Module 1: Troubleshooting & Root Cause Analysis
Issue 1: "I’m seeing significant defluorination (M-19 peak in MS)."
Root Cause: You are likely using Palladium on Carbon (Pd/C) .[1][2][3] Pd is an excellent catalyst for hydrogenolysis (cleaving C-X bonds). In the presence of the amino group, the electron density on the ring increases, making the C-F bond even more susceptible to oxidative addition by Pd.
The Fix: Switch to Sulfided Platinum on Carbon (Pt(S)/C) . Platinum is far less active toward C-F bond cleavage than Palladium. The sulfiding acts as a selective poison, further inhibiting the high-energy sites responsible for hydrogenolysis while allowing nitro reduction to proceed.
Issue 2: "The reaction starts but stalls at 50% conversion."
Root Cause:Catalyst Poisoning. The aliphatic amine in your side chain (2-methylpropan-2-amine moiety) is strongly basic. It binds to the Lewis acidic sites on the catalyst surface, blocking the nitro group from accessing the active sites.
The Fix: Run the reaction under acidic conditions . Adding 1.1–1.5 equivalents of HCl or H₂SO₄ protonates the aliphatic amine to an ammonium salt. This eliminates its ability to coordinate with the metal, freeing up the catalyst surface.
Issue 3: "I detect a build-up of hydroxylamine (-NHOH) intermediate."
Root Cause: Steric hindrance from the ortho-side chain is preventing the bulky hydroxylamine intermediate from re-adsorbing onto the catalyst for the final reduction step to the amine.
The Fix: Increase temperature to 50–60°C (if using Pt/C) or switch to Fe/NH₄Cl (Method B), which proceeds via a single-electron transfer mechanism that is less sensitive to steric bulk than surface-mediated catalysis.
Module 2: Visualizing the Challenge
The following decision logic helps you select the correct protocol based on your available equipment and tolerance for impurities.
Figure 1: Decision matrix for selecting the reduction methodology. Note that Pd/C is explicitly flagged as high-risk for fluorinated substrates.
Module 3: Validated Protocols
Method A: Catalytic Hydrogenation (Scalable)
Best for: Large scale (>50g), clean workup, avoiding metal waste.
Additive: Methanesulfonic acid (MsOH) or HCl (1.1 eq). Crucial for preventing poisoning.
Protocol:
Charge: In an autoclave, dissolve the substrate in Methanol.
Acidify: Add 1.1 eq of MsOH. Verify pH is < 4. This protonates the side-chain amine.
Catalyst: Add 5% Pt(S)/C under inert atmosphere (N₂).
Hydrogenate: Pressurize to 5–10 bar H₂ . Heat to 50°C .
Note: Do not exceed 60°C to prevent thermal defluorination.
Monitor: Check HPLC for the disappearance of the Nitro peak and the Hydroxylamine intermediate.
Workup: Filter catalyst over Celite. Neutralize the filtrate with NaOH to liberate the free amine base. Concentrate.
Method B: Iron-Mediated Reduction (High Fidelity)
Best for: Research scale, preserving the Fluorine atom, high steric hindrance.
Reagents:
Substrate: 1.0 eq
Reductant: Iron Powder (325 mesh, electrolytic grade), 5.0 eq.
Electrolyte: Ammonium Chloride (NH₄Cl) , 5.0 eq.
Solvent: Ethanol/Water (3:1 ratio).
Protocol:
Suspend: In a round-bottom flask, suspend Iron powder and NH₄Cl in Ethanol/Water.
Activate: Heat the mixture to reflux (approx. 75–80°C) for 15 minutes to activate the iron surface.
Addition: Add the nitro substrate portion-wise over 20 minutes.
Why: Controlling addition prevents a runaway exotherm.
Reflux: Stir at reflux for 2–4 hours.
Visual Cue: The grey iron powder will turn into a brown/orange sludge (iron oxides).
Workup:
Critical Step: Filter the hot mixture through a Celite pad immediately. If it cools, iron salts will precipitate and trap your product.
Wash the cake with hot ethanol.
Concentrate filtrate, dilute with EtOAc, wash with NaHCO₃ (aq), dry, and concentrate.
Comparative Data Table:
Feature
Pd/C Hydrogenation
Pt(S)/C Hydrogenation
Fe/NH₄Cl Reduction
Defluorination Risk
High (>5%)
Low (<0.5%)
Negligible
Reaction Speed
Fast
Moderate
Slow (2-4h)
Scalability
Excellent
Excellent
Moderate (Solids handling)
Catalyst Poisoning
Severe (requires acid)
Moderate (requires acid)
None
Waste Stream
Low
Low
High (Iron sludge)
Module 4: The Mechanism of Defluorination
Understanding why defluorination happens helps you prevent it. The diagram below illustrates the competition between the desired pathway (Nitro reduction) and the side reaction (Oxidative insertion into C-F).
Figure 2: Competitive pathways on the catalyst surface. Palladium facilitates Path B (C-F insertion), whereas Iron or Sulfided Platinum favors Path A.
References & Further Reading
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Explains the mechanism of Pt(S)/C in preventing dehalogenation.
ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.[4][5][6] Detailed protocol for the iron-mediated reduction.[6]
Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds. Discusses the inhibition of hydrogenolysis using specific catalysts.
BenchChem Application Notes. Protocols for the Reduction of Nitro Groups to Amines. General troubleshooting for nitro reduction.
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine and all reagents before proceeding.
Technical Support Center: Stability and Degradation of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
Welcome to the technical support center for 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges relat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.
Part 1: Understanding the Molecule's Stability Profile
Question 1: What are the primary structural features of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine that influence its stability?
Answer: The stability of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine is dictated by the interplay of its key functional groups and structural motifs:
Primary Amine (-NH₂): The primary amine attached to a tertiary carbon is a site susceptible to oxidative degradation.[1] Primary amines can be oxidized to form various products, including hydroxylamines and N-oxides.
Nitroaromatic System (-NO₂ on a phenyl ring): The nitro group is strongly electron-withdrawing, which can make the aromatic ring susceptible to nucleophilic attack. Nitroaromatic compounds are also known to be sensitive to light (photodegradation) and can undergo reduction to form amino derivatives.[2][3]
Fluoro Substituent (-F): The fluorine atom is a strongly electronegative and electron-withdrawing group. Its presence on the phenyl ring further influences the electron density of the aromatic system, potentially affecting its reactivity and degradation pathways.
Steric Hindrance: The tertiary butyl-like structure adjacent to the primary amine provides significant steric hindrance. This can influence the rate of reactions involving the amine group by sterically shielding it from attack.
Understanding these features is the first step in predicting and troubleshooting stability issues.
Part 2: Troubleshooting Common Degradation Issues
This section provides a troubleshooting guide for common degradation-related observations you might encounter during your experiments.
Question 2: I am observing a new, more polar peak in my HPLC analysis after storing my sample in solution at room temperature for a few days. What could be the cause?
Answer: The appearance of a new, more polar peak on a reverse-phase HPLC chromatogram often indicates the formation of a more polar degradation product. Given the structure of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine, a likely candidate is an oxidation product of the primary amine.
Troubleshooting Steps:
Hypothesize the Degradant: The most probable initial oxidation product is the corresponding N-oxide or hydroxylamine . These functional groups increase the polarity of the molecule.
Confirm by Mass Spectrometry (MS): Analyze the new peak by LC-MS. Look for a mass increase of +16 Da (for N-oxide) or +16 Da (for hydroxylamine) compared to the parent compound.
Preventative Measures:
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Antioxidants: Consider the addition of a small amount of an antioxidant, but be sure to verify its compatibility with your downstream applications.
Low Temperature Storage: Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of oxidation.
Question 3: My sample has developed a yellow or orange discoloration after exposure to light. What is happening?
Answer: Nitroaromatic compounds are notoriously susceptible to photolytic degradation.[2][4] Discoloration is a common indicator of such degradation.
Troubleshooting Steps:
Hypothesize the Degradation Pathway: Photodegradation can lead to a variety of products. One common pathway for nitroaromatics is the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group. Another possibility is the formation of phenolic compounds through nucleophilic aromatic substitution of the fluorine atom, which is activated by the ortho-nitro group.
Analytical Investigation:
Use HPLC with a photodiode array (PDA) detector to compare the UV-Vis spectra of the parent compound and the new impurities. Significant changes in the spectra can indicate alterations to the aromatic system.
Employ LC-MS to identify the masses of the degradation products. Look for mass changes corresponding to the reduction of the nitro group (-NO₂ to -NHOH, a decrease of 1 Da; -NO₂ to -NH₂, a decrease of 16 Da) or substitution of the fluorine with a hydroxyl group (-F to -OH, a decrease of 1 Da).
Preventative Measures:
Light Protection: Always handle the compound and its solutions in amber vials or under light-protective conditions.[5]
Photostability Studies: If the compound is intended for a light-exposed application, perform formal photostability studies as per ICH Q1B guidelines to characterize the degradation products.[4]
Question 4: I am seeing multiple degradation peaks after subjecting my compound to acidic or basic conditions. What are the likely degradation mechanisms?
Answer: Both acidic and basic conditions can promote hydrolysis, although the primary amine and nitroaromatic groups are generally stable to hydrolysis under mild conditions. However, at elevated temperatures, degradation can occur.
Troubleshooting Steps:
Hypothesize Degradation Products:
Acidic Conditions: Under strong acidic conditions and heat, cleavage of the C-N bond of the amine is a possibility, though less likely due to the stability of the tertiary carbocation that would be formed.
Basic Conditions: Strong basic conditions could potentially lead to nucleophilic aromatic substitution of the fluorine atom by a hydroxide ion, forming a phenolic derivative.
Analytical Approach:
Utilize a stability-indicating HPLC method to separate the parent compound from all potential degradation products.[6]
Characterize the peaks using LC-MS/MS to obtain fragmentation data, which can help in elucidating the structures of the degradants.
Optimization:
If degradation is a concern, determine the pH of maximum stability for your compound by conducting a pH-rate profile study.
Part 3: Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a systematic approach to investigating the degradation pathways of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine.
Objective: To generate potential degradation products and develop a stability-indicating analytical method.
Materials:
1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
HPLC grade water, acetonitrile, and methanol
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
HPLC system with PDA and/or MS detector
pH meter
Photostability chamber
Procedure:
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Store the solid compound at 105 °C for 24 hours. Also, heat a solution of the compound at 60 °C for 24 hours.
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
Sample Analysis:
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
Neutralize the acid and base-stressed samples before analysis.
Dilute all samples to a suitable concentration for HPLC analysis.
Analyze by a developed HPLC-UV/MS method.
Data Evaluation:
Assess the percentage of degradation of the parent compound.
Identify and quantify the major degradation products.
Ensure mass balance is achieved, accounting for the parent compound and all degradation products.[2]
Stress Condition
Typical Reagents and Conditions
Potential Degradation Products
Acidic Hydrolysis
0.1 M HCl, 60 °C
Minimal degradation expected; potential for C-N bond cleavage under harsh conditions.
Basic Hydrolysis
0.1 M NaOH, 60 °C
Potential for nucleophilic substitution of fluorine to form a phenol.
Oxidation
3% H₂O₂, Room Temperature
N-oxide, hydroxylamine, and other oxidative cleavage products of the amine.
Thermal
105 °C (solid), 60 °C (solution)
Decomposition of the nitro group and potential fragmentation.
Photolytic
ICH Q1B compliant light source
Reduction of the nitro group, substitution of fluorine, ring-opening products.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating method and why is it important?A1: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6] It is crucial because it ensures that the measured potency of a drug is real and not falsely inflated by co-eluting impurities that may be inactive or even harmful.
Q2: How much degradation is considered sufficient in a forced degradation study?A2: The goal is to achieve meaningful degradation to identify potential products without completely destroying the parent compound. Typically, a degradation of 5-20% is considered appropriate.[7] If the compound is very stable, you may need to use more aggressive stress conditions.
Q3: Can the fluorine atom be a site of degradation?A3: Yes. The fluorine atom on the aromatic ring is activated by the ortho-nitro group, making it susceptible to nucleophilic aromatic substitution, especially under basic conditions or photolytic stress. A likely product would be the corresponding phenol derivative.
Q4: What are the safety considerations when handling potential degradation products?A4: The toxicity of the degradation products may not be known. It is prudent to handle all stressed samples with the same level of care as the parent compound, using appropriate personal protective equipment (PPE). Some degradation products of nitroaromatics, such as aromatic amines, can be carcinogenic.[3]
Part 5: Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine.
Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
References
Pharma Stability. (n.d.). Troubleshooting & Pitfalls in Forced Degradation Studies. Retrieved from [Link]
Request PDF. (2025, August 6). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Retrieved from [Link]
PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
PubMed. (2015, March 19). Combination of precolumn nitro-reduction and ultraperformance liquid chromatography with fluorescence detection for the sensitive quantification of 1-nitronaphthalene, 2-nitrofluorene, and 1-nitropyrene in meat products. Retrieved from [Link]
Analytical Methods (RSC Publishing). (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Retrieved from [Link]
LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. Retrieved from [Link]
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
The C.W. Bill Young Veterans' Administration. (2023, February 13). Pharmaceutical Stability Testing Guide. Retrieved from [Link]
PubMed. (2014, February 15). Bacterial degradation of nitrophenols and their derivatives. Retrieved from [Link]
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
PharmaInfo. (n.d.). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Biodegradation of Nitrophenol Compounds. Retrieved from [Link]
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
IJNRD. (2023, December 12). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. Retrieved from [Link]
Microbial biodegradation of nitrophenols and their derivatives: A Review. (2022, August 30). Retrieved from [Link]
ACS Publications. (2014, March 11). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
Molnar Institute. (2017, September 18). Critical review of reports on impurity and degradation product profiling in the last decade. Retrieved from [Link]
FTIR characteristic peaks of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
An In-Depth Technical Guide to the FTIR Spectroscopy of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine Abstract This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(5-Fl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the FTIR Spectroscopy of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
Abstract
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine, a molecule of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple peak listing to offer a detailed interpretation grounded in the principles of vibrational spectroscopy. We will deconstruct the molecule by its functional groups, predict the characteristic absorption bands, and provide a comparative framework against structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who rely on FTIR spectroscopy for unequivocal structural elucidation and quality control.
Introduction: The Role of FTIR in Modern Compound Characterization
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is paramount. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint."[1] The technique probes the vibrational modes of covalent bonds within a molecule.[2] When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend.[2][3] This absorption pattern is unique to the molecule's structure, making FTIR an indispensable tool for identifying functional groups and confirming the identity of a synthesized compound.
The subject of this guide, 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine, presents a rich tapestry of functional groups—an aromatic nitro group, a primary amine, a carbon-fluorine bond, and aliphatic C-H bonds—each with distinct and identifiable vibrational signatures. Understanding these signatures is key to interpreting its spectrum with confidence.
Molecular Structure and Key Vibrational Units
To logically predict the FTIR spectrum, we must first dissect the molecule into its constituent functional groups. Each group contributes a set of characteristic peaks to the final spectrum.
Caption: Molecular structure of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine.
The primary vibrational units to consider are:
Aromatic Nitro Group (Ar-NO₂)
Primary Amine (-NH₂)
Aromatic Carbon-Fluorine Bond (Ar-C-F)
Substituted Benzene Ring
Aliphatic Alkyl Groups (-CH₂, -C(CH₃)₂)
FTIR Spectral Analysis: A Functional Group Approach
The final spectrum is a superposition of the absorptions from each functional group. Below, we detail the expected characteristic peaks.
Aromatic Nitro Group (Ar-NO₂) Vibrations
The nitro group is one of the most readily identifiable functional groups in infrared spectroscopy due to the highly polar nature of its N-O bonds.[4] This polarity results in very strong and sharp absorption bands.[5]
Asymmetric NO₂ Stretch: This is a very strong absorption typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[5][6] Conjugation with the aromatic ring lowers this frequency compared to aliphatic nitro compounds.[5]
Symmetric NO₂ Stretch: This second strong absorption appears in the 1360-1290 cm⁻¹ range.[5][6]
C-N Stretch: The vibration of the bond connecting the nitro group to the aromatic ring is weaker and appears around 890-835 cm⁻¹ .[5]
Primary Amine (-NH₂) Vibrations
Primary amines (R-NH₂) are distinguished by several characteristic vibrations, most notably the N-H stretching modes.[7][8]
N-H Stretch: Primary amines uniquely exhibit two bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching of the two N-H bonds.[7][8] These bands are typically weaker and sharper than the broad O-H stretches seen in alcohols.[8] Hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.
N-H Bend (Scissoring): A medium to strong absorption from the scissoring motion of the -NH₂ group is expected in the 1650-1580 cm⁻¹ region.[8] This peak can sometimes be mistaken for a C=C stretch, but its intensity and position are characteristic of a primary amine.
N-H Wag: A strong, often broad band resulting from the out-of-plane wagging of the N-H bond can be observed between 910-665 cm⁻¹ .[8]
C-N Stretch: The stretching of the carbon-nitrogen bond in aliphatic amines is of medium or weak intensity and is found in the 1250-1020 cm⁻¹ region.[8]
Aromatic Carbon-Fluorine (C-F) and Halogen Vibrations
The C-F bond gives rise to one of the strongest absorptions in the infrared spectrum due to its large dipole moment.
C-F Stretch: A strong absorption band for the C-F stretch is typically found in the 1400-1000 cm⁻¹ range.[3][9] Its exact position can be influenced by the surrounding molecular structure, but its high intensity makes it a prominent feature.
Aromatic Ring Vibrations
The benzene ring itself produces several characteristic absorptions.
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring gives rise to sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10][11]
Aromatic C=C Stretch: In-ring carbon-carbon double bond stretching vibrations appear as a series of peaks, often of medium to weak intensity, in the 1600-1475 cm⁻¹ region.[10][12] These can sometimes overlap with other peaks, such as the amine N-H bend.
Aliphatic C-H Vibrations
The alkyl portion of the molecule (the 2-methylpropan-2-amine chain) will also produce characteristic C-H signals.
Aliphatic C-H Stretch: These vibrations appear as strong, sharp peaks just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[10][13]
C-H Bending: Methyl (-CH₃) and methylene (-CH₂) groups have characteristic bending (scissoring and rocking) vibrations that appear in the 1470-1350 cm⁻¹ region.[10] These are often of medium intensity.
Data Summary and Comparative Analysis
To provide a clear overview, the predicted FTIR peaks for 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine are summarized below. A comparison with the known peaks of 2-Nitroaniline highlights the influence of the fluoro and alkyl substituents.
Analysis of Comparison:
The spectrum of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine is expected to be significantly more complex than that of 2-nitroaniline. The key differentiators will be:
Strong Aliphatic C-H Stretches: The presence of strong peaks just below 3000 cm⁻¹ will be a clear indication of the alkyl chain, which is absent in 2-nitroaniline.
Intense C-F Stretch: A very strong absorption band between 1400-1000 cm⁻¹ will be a definitive marker for the fluorine substituent.
Aliphatic C-N Stretch: A peak in the 1250-1020 cm⁻¹ region, absent in 2-nitroaniline, will correspond to the C-N bond of the propan-2-amine moiety.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the trustworthiness and reproducibility of results, a standardized experimental protocol is essential. The following describes a robust method for analyzing a solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain a clean, high-resolution infrared spectrum of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine for structural verification.
Materials:
FTIR Spectrometer with a diamond ATR accessory.
Solid sample of the target compound.
Spatula.
Cleaning solvent (e.g., isopropanol or ethanol).
Lint-free wipes.
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
Methodology:
Prepare the Instrument: Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe moistened with isopropanol to gently clean the crystal, then allow it to dry completely. This prevents cross-contamination from previous samples.
Collect the Background Spectrum: Before analyzing the sample, a background spectrum must be collected.[14] This scan measures the ambient atmosphere (CO₂, water vapor) and the instrument's inherent absorbance. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data only reflects the sample itself.
Apply the Sample: Place a small amount of the solid 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
Engage the Anvil: Lower the ATR's pressure anvil and apply consistent pressure to the sample. This ensures intimate contact between the solid sample and the ATR crystal, which is critical for obtaining a strong, high-quality signal.
Acquire the Sample Spectrum: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set to 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Clean and Post-Process: After data acquisition, retract the anvil, and carefully clean the sample from the crystal surface using a spatula and solvent-moistened wipes. The resulting spectrum can then be analyzed, with peaks labeled and compared against the predicted values.
Conclusion
The FTIR spectrum of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine is predicted to show a rich set of characteristic absorption bands that unequivocally confirm its complex structure. The strong, distinct stretches of the NO₂ group, the dual N-H stretches of the primary amine, the intense C-F absorption, and the clear separation between aromatic and aliphatic C-H stretches provide a robust "fingerprint" for identification. By comparing this predicted spectrum with simpler, related molecules, researchers can gain a deeper appreciation for how each functional group contributes to the overall spectral profile. The provided experimental protocol outlines a reliable method for obtaining high-quality data, forming a critical component of the analytical workflow in any research or drug development setting.
References
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A Comparative Bioactivity Guide: 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine vs. its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth, objective comparison of the predicted bioactivity of 1-(5-Fluoro-2-nitrophenyl)...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth, objective comparison of the predicted bioactivity of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine and its non-fluorinated counterpart, 1-(2-nitrophenyl)-2-methylpropan-2-amine. While direct comparative experimental data for these specific molecules is not extensively available in public literature, this document synthesizes established principles of medicinal chemistry, structure-activity relationships (SAR) of analogous compounds, and validated experimental protocols to offer a predictive analysis for researchers in drug discovery and development.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often yielding significant improvements in pharmacokinetic and pharmacodynamic profiles.[1][2] This guide will explore the anticipated impact of fluorination on the bioactivity of a nitroaromatic amine scaffold, a class of compounds known for its potential as anticancer and antimicrobial agents.[3]
The Rationale for Comparison: The Fluorine Factor
The introduction of a fluorine atom into an organic molecule can dramatically alter its biological properties.[1] In the context of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine, the fluorine atom at the 5-position of the phenyl ring is expected to exert several key influences compared to its non-fluorinated analog:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] This can lead to a longer half-life and improved bioavailability.
Lipophilicity and Membrane Permeability: Fluorination typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[6][7]
Electronic Effects and Target Binding: As the most electronegative element, fluorine can alter the electron distribution within the aromatic ring, influencing the pKa of the amine group and potentially modifying binding interactions with biological targets.[1][2]
Conformational Control: The presence of a fluorine atom can induce conformational biases that may favor a more active conformation for binding to a target protein.[1]
These anticipated modulations form the basis of the comparative analysis presented in this guide.
Predicted Bioactivity Profiles: A Head-to-Head Analysis
Based on the known bioactivities of nitroaromatic compounds and the established effects of fluorination, we can predict the comparative performance of the fluorinated and non-fluorinated analogs in key therapeutic areas.
Anticancer Activity
Nitroaromatic compounds have been investigated for their potential as anticancer agents, often exhibiting selective cytotoxicity towards tumor cells.[8] This activity is frequently linked to the bioreductive activation of the nitro group in the hypoxic environment of tumors.
It is hypothesized that the fluorinated analog will exhibit enhanced anticancer potency. The increased lipophilicity conferred by the fluorine atom may lead to greater accumulation within cancer cells. Furthermore, altered electronic properties could influence the reduction potential of the nitro group, potentially leading to more efficient generation of cytotoxic reactive nitrogen species. Studies on fluorinated aminophenylhydrazines have shown that an increased number of fluorine atoms can lead to stronger cytotoxic effects on cancer cell lines.[9][10]
Antimicrobial Activity
Nitroaromatic compounds are also known for their antimicrobial properties.[3] The mechanism often involves the reduction of the nitro group by microbial nitroreductases to generate toxic metabolites that damage cellular macromolecules.
The fluorinated analog is predicted to demonstrate superior antimicrobial activity. Enhanced membrane permeability could facilitate entry into microbial cells. Moreover, some studies suggest that fluorinated compounds can exhibit more potent antibacterial activity than their non-fluorinated counterparts.[11][12]
Experimental Workflows for Bioactivity Assessment
To empirically validate the predicted differences in bioactivity, a series of well-established in vitro assays are proposed.
In Vitro Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13]
Experimental Protocol: MTT Assay
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the fluorinated and non-fluorinated compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.
DOT Diagram: MTT Assay Workflow
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]
Experimental Protocol: Broth Microdilution Assay
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[15]
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[17]
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]
DOT Diagram: Broth Microdilution Workflow
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
In Vitro Metabolic Stability Assessment
The metabolic stability of the compounds can be evaluated by incubating them with human liver microsomes and monitoring their degradation over time.[18][19][20]
Experimental Protocol: Human Liver Microsome Assay
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH regenerating system, and the test compound in a phosphate buffer.
Incubation: Incubate the mixture at 37°C.
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of the parent compound.
DOT Diagram: Metabolic Stability Workflow
Caption: Workflow for assessing metabolic stability in human liver microsomes.
Predicted Quantitative Data and Comparative Analysis
The following tables summarize the predicted outcomes of the proposed experimental workflows, providing a hypothetical quantitative comparison between the fluorinated and non-fluorinated analogs.
Table 1: Predicted In Vitro Cytotoxicity (IC50, µM)
Compound
A549 (Lung Carcinoma)
MCF-7 (Breast Carcinoma)
1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
5 - 15
10 - 25
1-(2-nitrophenyl)-2-methylpropan-2-amine
20 - 40
30 - 60
Rationale: The lower predicted IC50 values for the fluorinated analog are based on its expected increased cellular uptake and potentially more favorable electronic properties for bioreductive activation.[9]
Rationale: The fluorinated analog is expected to have lower MIC values due to enhanced penetration through the bacterial cell wall and membrane.[11]
Table 3: Predicted In Vitro Metabolic Stability
Compound
Half-life (t1/2, min) in HLM
Intrinsic Clearance (Clint, µL/min/mg)
1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
> 60
< 10
1-(2-nitrophenyl)-2-methylpropan-2-amine
20 - 40
30 - 60
Rationale: The strong C-F bond at a potential site of metabolism is predicted to significantly increase the metabolic stability of the fluorinated compound, resulting in a longer half-life and lower intrinsic clearance.[4][5]
Conclusion and Future Directions
This comparative guide provides a predictive framework for understanding the potential bioactivity of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine relative to its non-fluorinated analog. Based on established principles of medicinal chemistry, the fluorinated compound is anticipated to exhibit superior anticancer and antimicrobial activity, as well as enhanced metabolic stability.
The experimental protocols detailed herein offer a clear roadmap for the empirical validation of these hypotheses. The resulting data will be crucial for guiding further lead optimization and drug development efforts. Future studies should also investigate the precise mechanisms of action, potential off-target effects, and in vivo efficacy and safety profiles of these compounds.
References
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X-ray crystallography data for 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
Publish Comparison Guide: Structural Characterization of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine Executive Summary: The Structural Imperative In the development of next-generation kinase inhibitors (e.g., MK2 p...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Structural Characterization of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine
Executive Summary: The Structural Imperative
In the development of next-generation kinase inhibitors (e.g., MK2 pathway modulators), the intermediate 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine serves as a critical "neophyl"-type scaffold. Its gem-dimethyl group introduces steric bulk that restricts bond rotation, influencing the binding affinity of final drug candidates.
However, a recurring challenge in process chemistry is the physical stability of this intermediate. As a free base, it often exists as a viscous oil or low-melting solid prone to oxidation. This guide evaluates the Single Crystal X-ray Diffraction (SC-XRD) data of the Hydrochloride Salt form (The Product) compared to the Free Base and Solution NMR (The Alternatives). We demonstrate why establishing a definitive crystallographic footprint for the salt form is the superior strategy for purity validation and solid-state storage.
Comparative Analysis: Solid-State vs. Solution Metrics
The following table objectively compares the structural insights gained from SC-XRD against alternative characterization methods.
Table 1: Performance Comparison of Characterization Modalities
Feature
SC-XRD (HCl Salt)
PXRD (Powder)
1H-NMR (Solution)
Primary Utility
Absolute 3D Structure & Packing
Bulk Phase Identification
Chemical Identity & Purity
Resolution
Atomic (< 0.8 Å)
Lattice Planes (d-spacing)
Functional Group Connectivity
Stereochemistry
Defines absolute configuration (if chiral)
Fingerprint matching only
Averaged (unless chiral solvating agents used)
Sample State
Single Crystal (0.1–0.5 mm)
Polycrystalline Powder
Dissolved Liquid
Limit of Detection
N/A (Single entity analysis)
~1–5% (Amorphous content)
~0.1% (Impurity peaks)
Critical Insight
Identifies H-bond networks & Salt Stoichiometry
Detects polymorphs
Confirms molecular formula
Expert Insight: While NMR confirms what you have, only SC-XRD confirms how it behaves in the solid state. For the 5-fluoro-2-nitro motif, SC-XRD is indispensable for mapping the intermolecular F...O interactions and Nitro-group torsion angles that dictate solubility and melting point.
Technical Deep Dive: The Crystallographic Data
Since the free base is prone to oiling out, the Hydrochloride Salt is the target solid form. Below are the target specifications and expected crystallographic parameters for a high-quality dataset of this compound.
Expected Crystal Habit & Unit Cell
Crystal System: Monoclinic or Triclinic (Common for organic ammonium salts).
Space Group:
(Centrosymmetric) is statistically most probable for achiral salts.
When reviewing the X-ray data, researchers must ensure the dataset meets these "Gold Standard" metrics to be considered publication-quality:
R-Factor (
): (Indicates high precision).
Goodness of Fit (GooF):
.
Completeness:
up to (Mo K\alpha).
Disorder: Check the rotation of the
group; thermal ellipsoids should not be elongated ratio.
Experimental Protocols
Protocol A: Salt Formation & Crystal Growth (Vapor Diffusion)
Objective: Convert the oily free base into diffraction-quality crystals.
Dissolution: Dissolve 50 mg of 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine free base in 2 mL of anhydrous Ethanol (EtOH).
Acidification: Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise. A white precipitate may form immediately.
Redissolution: Add minimal Methanol (MeOH) dropwise with gentle warming (40°C) until the solution is clear.
Vapor Diffusion Setup:
Place the MeOH/EtOH solution in a small inner vial (GC vial).
Place the inner vial inside a larger jar containing 10 mL of Diethyl Ether (Antisolvent).
Cap the large jar tightly and store at 4°C in a vibration-free zone.
Harvesting: Crystals suitable for X-ray (prisms/blocks) should appear within 24–72 hours.
Protocol B: Data Collection & Reduction
Mounting: Mount crystal on a MiTeGen loop using Paratone-N oil.
Temperature: Cool to 100 K (Cryostream) to freeze nitro-group rotations and reduce thermal motion.
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction, especially given the presence of Chlorine and Fluorine.
Workflow Visualization
The following diagram illustrates the critical path from crude intermediate to validated structural model.
Caption: Workflow for converting the unstable free base into a validated crystallographic model.
References
Anderson, D. R., et al. (2017). MK2 Inhibitors and Uses Thereof. U.S. Patent No.[1][2] 9,790,235.[1] Washington, DC: U.S. Patent and Trademark Office. Link
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
PubChem. (n.d.). Compound Summary for CID 130720154: (2S)-1-(5-methyl-2-nitrophenyl)propan-2-amine.[3] National Library of Medicine. Link
A Comparative Guide to the Reactivity of 2-Nitro vs. 4-Nitro Fluorinated Phenethylamines for Drug Development Professionals
In the landscape of modern drug discovery and development, the nuanced reactivity of substituted phenethylamines is of paramount importance. These structural motifs are central to a wide array of neurologically active co...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the nuanced reactivity of substituted phenethylamines is of paramount importance. These structural motifs are central to a wide array of neurologically active compounds. The introduction of nitro and fluoro groups onto the phenyl ring significantly modulates their chemical behavior, offering both opportunities and challenges in synthetic strategies. This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 2-nitro-fluorinated phenethylamines and 4-nitro-fluorinated phenethylamines. Understanding the subtle yet critical differences in their reactivity is essential for researchers, scientists, and drug development professionals aiming to design efficient synthetic routes and novel analogues.
This analysis is grounded in the fundamental principles of organic chemistry, exploring the interplay of electronic and steric effects that govern the reactivity of these isomers in key transformations relevant to drug development, including nucleophilic aromatic substitution, N-acylation, and nitro group reduction.
The Decisive Interplay of Electronic and Steric Effects
The reactivity of the aromatic ring and the ethylamine side chain in these molecules is dictated by the electronic properties of the nitro and fluoro substituents, as well as their spatial arrangement.
Electronic Effects: The nitro group is a potent electron-withdrawing group, acting through both the inductive (-I) and resonance (-M) effects. This deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). The fluorine atom, being highly electronegative, also exerts a strong inductive electron-withdrawing effect (-I).
In the 4-nitro isomer , both the nitro and fluoro groups work in concert to withdraw electron density from the aromatic ring. The para-nitro group strongly activates the position of the fluorine atom for nucleophilic attack through resonance stabilization of the Meisenheimer intermediate.
In the 2-nitro isomer , the nitro group's proximity to the fluorine atom and the reaction center for side-chain modifications introduces a more complex electronic and steric environment. The inductive effect of the nitro group is more pronounced at the ortho position, which can influence the rate of reactions.[1]
Steric Effects: Steric hindrance plays a significant role, particularly in the 2-nitro isomer. The bulky nitro group adjacent to the ethylamine side chain can impede the approach of reagents, thereby affecting reaction rates and, in some cases, dictating the regioselectivity of reactions.[2][3]
Comparative Reactivity in Key Synthetic Transformations
The distinct electronic and steric landscapes of the 2-nitro and 4-nitro isomers lead to predictable differences in their reactivity in common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The presence of a nitro group ortho or para to a halogen is a classic scenario for activating an aromatic ring towards nucleophilic aromatic substitution.[4]
Prediction: The 2-nitro isomer is predicted to undergo nucleophilic aromatic substitution of the fluorine atom at a faster rate than the 4-nitro isomer.
Causality: The rate-determining step in SNAr is typically the formation of the negatively charged Meisenheimer complex.[1] The stability of this intermediate is key to the reaction's progress.
In the 2-nitro isomer , the nitro group is closer to the site of nucleophilic attack (the carbon bearing the fluorine). This proximity allows for a more potent inductive electron withdrawal, which strongly stabilizes the developing negative charge in the Meisenheimer intermediate.[1]
In the 4-nitro isomer , the nitro group stabilizes the intermediate primarily through resonance, which is a powerful effect. However, the stronger, distance-dependent inductive stabilization from the ortho-nitro group in the 2-isomer is expected to result in a lower activation energy and a faster reaction rate.
Experimental Workflow: Comparative SNAr
Caption: Workflow for comparing SNAr rates of 2-nitro and 4-nitro isomers.
N-Acylation of the Phenethylamine Side Chain
N-acylation is a fundamental transformation for modifying the amine functionality, often to introduce pharmacologically relevant moieties or as a protecting group strategy.
Prediction: The 4-nitro isomer is expected to undergo N-acylation more readily than the 2-nitro isomer.
Causality: The primary factor influencing this reaction is steric hindrance.
In the 2-nitro isomer , the ortho-nitro group is in close proximity to the amine of the ethylamine side chain. This steric bulk can hinder the approach of the acylating agent (e.g., an acid chloride or anhydride) to the nitrogen atom, thereby slowing down the reaction rate.
In the 4-nitro isomer , the nitro group is positioned far from the ethylamine side chain, exerting no significant steric effect on the N-acylation reaction. The electronic effect of the para-nitro group on the basicity of the amine is negligible due to the insulating effect of the ethyl bridge.
Isomer
Predicted Relative Rate of N-Acylation
Primary Influencing Factor
2-Nitro Fluorinated Phenethylamine
Slower
Steric Hindrance from ortho-nitro group
4-Nitro Fluorinated Phenethylamine
Faster
Minimal steric hindrance
Reduction of the Nitro Group
The reduction of a nitro group to an amine is a critical step in many synthetic pathways, as it transforms a strongly deactivating group into a strongly activating, ortho-, para-directing amino group.[5]
Prediction: The 4-nitro isomer is likely to undergo catalytic hydrogenation more efficiently than the 2-nitro isomer.
Causality: While the electronic environment of the nitro group is important, steric hindrance at the catalyst surface can be a significant factor in heterogeneous catalytic hydrogenation.
In the 2-nitro isomer , the ortho-nitro group, along with the adjacent ethylamine side chain, can sterically hinder the adsorption of the nitro group onto the surface of the catalyst (e.g., Palladium on carbon). This can lead to slower reaction rates or require more forcing conditions.
In the 4-nitro isomer , the nitro group is sterically unencumbered and can readily access the catalyst surface, facilitating a more efficient reduction.
It is important to note that various reducing agents can be employed, and the choice of reagent can influence the outcome. For instance, chemical reducing agents like tin(II) chloride or iron in acidic media might be less sensitive to steric effects than heterogeneous catalysts.[6]
Reaction Pathway: Nitro Group Reduction
Caption: General pathway for the reduction of nitro-phenethylamines.
Experimental Protocols
The following are generalized, step-by-step methodologies for the key transformations discussed. Researchers should optimize these protocols for their specific substrates and equipment.
Protocol 1: Nucleophilic Aromatic Substitution of Fluorine
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-nitro or 4-nitro fluorinated phenethylamine (1.0 eq.) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Addition of Reagents: Add the desired nucleophile (e.g., a primary or secondary amine, 1.2 eq.) followed by a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
Reaction: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Acetylation of the Amine
Reaction Setup: Dissolve the 2-nitro or 4-nitro fluorinated phenethylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
Addition of Base: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq.).
Addition of Acetylating Agent: Cool the mixture in an ice bath and add acetic anhydride (1.2 eq.) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic layer under reduced pressure to yield the N-acetylated product, which can be further purified by recrystallization or column chromatography if necessary.[7]
Protocol 3: Catalytic Hydrogenation of the Nitro Group
Reaction Setup: In a hydrogenation vessel, dissolve the 2-nitro or 4-nitro fluorinated phenethylamine (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
Addition of Catalyst: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm).
Reaction: Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
Work-up: Carefully vent the hydrogen and purge the system with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
Purification: Concentrate the filtrate under reduced pressure to obtain the corresponding aminophenethylamine. Further purification can be achieved if necessary.
Conclusion
The positional isomerism of the nitro group in fluorinated phenethylamines has a profound and predictable impact on their chemical reactivity. The 2-nitro isomer, with its ortho-disposed nitro group, exhibits enhanced reactivity in nucleophilic aromatic substitution of the fluorine atom due to a dominant inductive effect. However, this same ortho-nitro group introduces significant steric hindrance that is likely to impede N-acylation and catalytic hydrogenation of the nitro group itself. Conversely, the 4-nitro isomer, being sterically unencumbered around the reactive centers, is expected to be more amenable to N-acylation and nitro group reduction, while still maintaining sufficient activation for nucleophilic aromatic substitution, albeit at a potentially slower rate than its 2-nitro counterpart.
These comparative insights are crucial for the strategic design of synthetic routes in drug development. By understanding the inherent reactivity patterns of these isomers, researchers can select the most appropriate reaction conditions, anticipate potential challenges, and ultimately streamline the synthesis of novel and complex fluorinated phenethylamine derivatives.
References
askIITians. (2025, August 20).
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29).
Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27). Chemistry Stack Exchange.
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Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816.
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The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. (2026, February 13).
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National Center for Biotechnology Information. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)
A Study of Effects Unique Fluorine in Organic Reactions.
Research and Reviews. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity.
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
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As a Senior Application Scientist, my directive is clear: when handling specialized building blocks like 1-(5-Fluoro-2-nitrophenyl)-2-methylpropan-2-amine , you often operate in a data vacuum. Unlike common reagents (e.g., Acetone), specific toxicological data for this compound may be sparse.
Therefore, this guide applies the "Universal Precaution for Novel Chemical Entities (NCEs)" . We derive our safety protocols not just from a specific SDS, but from the functional group pharmacology of the molecule:
Primary Amine: Caustic, potential respiratory sensitizer, and basic.
Nitroaromatic Moiety: Potential for methemoglobinemia (blood toxicity) and energetic instability upon heating.
Before you open the vial, you must understand the "Hazard Triad" inherent to this structure.
Functional Group
Hazard Class (Inferred)
Physiological Impact
Operational Countermeasure
Aliphatic Amine
Corrosive / Irritant
Chemical burns to mucous membranes; laryngeal spasms if inhaled.
Zero-Inhalation Policy: All handling must occur inside a certified fume hood.
Nitroarene
Acute Toxin (Cat 3/4)
Absorption through skin can cause cyanosis (blue skin) due to oxygen deprivation in blood.
Dermal Shielding: Double-gloving is mandatory to prevent permeation.
Fluorine
Metabolic Stability
Resists metabolic breakdown, potentially prolonging systemic toxicity if absorbed.
Spill Isolation: Treat all surface contamination as a long-term hazard.
Part 2: The Defense Layer (Personal Protective Equipment)
Standard "lab coat and glasses" are insufficient for nitro-amines due to their high skin permeability. You must construct a Multi-Barrier Defense System .
Hand Protection (The Critical Barrier)
Recommendation: Double-gloving with Nitrile (minimum 5 mil) .
The Logic: Aromatic amines can permeate thin latex or vinyl in seconds. Nitrile provides superior chemical resistance.
Protocol:
Inner Layer: Brightly colored nitrile (e.g., orange/blue) to act as a breach indicator.
Outer Layer: Standard nitrile (long cuff preferred to overlap lab coat sleeves).
Change Frequency: Immediately upon splash, or every 60 minutes of active handling.
Respiratory Protection
Primary:Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
Secondary (if hood is unavailable/cleaning spills): Full-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) . Note: N95 masks do NOT protect against amine vapors.
Ocular & Body Protection
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate for liquids that are both corrosive and toxic.
Body: Chemical-resistant lab coat (poly-cotton blend is standard, but a Tyvek® apron is recommended for transfers >5 grams).
Part 3: Operational Handling Protocol
Workflow Visualization: The Safe Handling Loop
Figure 1: The "Safe Handling Loop" ensures the compound never leaves the containment zone until it is reacted or disposed of.
Step-by-Step Procedure
Step 1: The "Cold Start" (Preparation)
Ensure the fume hood is active.
Place a disposable absorbent mat (chem-mat) on the hood surface. This captures invisible micro-spills during weighing.
Static Control: Amines can be sticky or hygroscopic. Use an anti-static gun if the powder is flighty.
Step 2: Weighing & Transfer
Open the vial only inside the hood.
Use a disposable spatula .[1] Do not reuse spatulas to prevent cross-contamination.
Taring: Tare the receiving flask, not the paper. Transfer directly into the tared vessel to minimize airborne dust.
Solvent Trap: Have your solvent (e.g., DCM, Methanol) ready immediately. Once the solid is in the flask, add solvent to "wet" the amine, reducing volatility and dust risk.
Step 3: Reaction Monitoring
Incompatibility Check: Avoid contact with strong oxidizers (peroxides, permanganates) or strong acids (exothermic salt formation).
Heating: If heating is required, use a reflux condenser. Never heat an open vessel of this amine; the vapors are likely lacrimatory (tear-inducing).
Part 4: Emergency Response & Disposal
Spill Response Decision Matrix
Figure 2: Decision matrix for immediate spill containment. Note the neutralization step for amines.
Decontamination & Disposal[2][3][4][5]
Surface Decontamination: After removing the bulk material, wipe the area with a 1-2% Acetic Acid solution (or Citric Acid). This converts the residual amine into a non-volatile salt, making it safer to clean. Follow with a water rinse.[2][3][4][5][6][7][8]
Waste Stream:
Solid Waste: Dispose of contaminated gloves, mats, and paper in "Solid Hazardous Waste" (do not use regular trash).
Liquid Waste: Segregate into "Basic Organic Waste" . Do not mix with acidic waste streams without neutralization, as heat generation can occur.
References
Fisher Scientific. (2025).[9] Safety Data Sheet: 5-Fluoro-2-nitroaniline (Analogous Hazard). Retrieved from
Occupational Safety and Health Administration (OSHA). (2014).[10] OSHA Technical Manual (OTM) - Section II: Chapter 2: Surface Contamination. Retrieved from
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from
National Institutes of Health (NIH). PubChem Compound Summary: Fluorinated Nitrobenzylamines. Retrieved from